5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFJPGHKRXMPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350318 | |
| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-52-7 | |
| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines a detailed synthetic protocol based on established chemical transformations and presents a summary of expected characterization data based on analogous compounds.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing with 2-(2,4-dichlorophenyl)acetic acid and thiosemicarbazide. The initial step involves the formation of an acylthiosemicarbazide intermediate, which is subsequently cyclized under acidic conditions to yield the target 1,3,4-thiadiazole.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2][3][4]
Synthesis of 1-(2-(2,4-Dichlorophenyl)acetyl)thiosemicarbazide (Intermediate)
-
Preparation of 2-(2,4-Dichlorophenyl)acetyl chloride: To a solution of 2-(2,4-dichlorophenyl)acetic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-(2,4-dichlorophenyl)acetyl chloride, which can be used in the next step without further purification.
-
Formation of the Acylthiosemicarbazide: A solution of thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol or a mixture of ethanol and water is prepared. To this solution, the freshly prepared 2-(2,4-dichlorophenyl)acetyl chloride (1 equivalent) is added portion-wise with vigorous stirring at room temperature. The reaction mixture is stirred for an additional 4-6 hours. The resulting precipitate, 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide, is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Synthesis of this compound (Target Compound)
-
Acid-Catalyzed Cyclization: The dried 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide (1 equivalent) is added portion-wise to a pre-cooled (0 °C) flask containing concentrated sulfuric acid (5-10 equivalents) with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration and washed thoroughly with water until the filtrate is neutral. The crude solid is then neutralized with a dilute aqueous solution of sodium bicarbonate or ammonium hydroxide. The resulting solid is filtered, washed with water, and dried. The final product, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization Data
| Parameter | Expected/Analog Data | Reference/Analog Compound |
| Appearance | White to off-white solid | General observation for similar compounds |
| Molecular Formula | C₉H₇Cl₂N₃S | - |
| Molecular Weight | 260.14 g/mol | - |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5-7.8 (m, 3H, Ar-H), ~7.3 (s, 2H, NH₂), ~4.2 (s, 2H, CH₂) | Based on N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide[5] and other 5-benzyl-1,3,4-thiadiazoles. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C-NH₂), ~155 (C-benzyl), ~135-127 (Ar-C), ~35 (CH₂) | Based on 2-amino-5-(4-chlorobenzyl)-[1][6][7]thiadiazole.[8] |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H str), ~1620 (C=N str), ~1550 (N-H bend) | General values for 2-amino-1,3,4-thiadiazoles.[9][10][11] |
| Mass Spectrum (m/z) | Expected [M]⁺ at 259/261/263 (isotopic pattern for 2 Cl) | Based on the molecular formula. |
Logical Relationship of Synthesis
The synthesis follows a logical progression from readily available starting materials to the final heterocyclic product. The key transformation is the intramolecular cyclization of the acylthiosemicarbazide, driven by the dehydrating action of the strong acid.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-understood organic chemistry principles. The provided characterization data, based on closely related structures, will aid researchers in confirming the identity and purity of the synthesized compound. This information is intended to support further research and development efforts involving this and related 1,3,4-thiadiazole derivatives in the pursuit of new therapeutic agents.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 20.198.91.3:8080 [20.198.91.3:8080]
- 7. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. impactfactor.org [impactfactor.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Properties of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of the heterocyclic compound 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from closely related analogs to offer a predictive profile. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.
Chemical Identity and Properties
This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. The 1,3,4-thiadiazole core is a well-established pharmacophore known for a wide array of biological activities.[1] The presence of the 2,4-dichlorobenzyl moiety is anticipated to modulate its biological efficacy and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine (Analog) | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (Analog) |
| CAS Number | 39181-52-7[2][3] | 39181-43-6 | 28004-63-9 |
| Molecular Formula | C₉H₇Cl₂N₃S | C₉H₈ClN₃S | C₈H₅Cl₂N₃S |
| Molecular Weight | 260.14 g/mol (calculated) | 225.7 g/mol | 246.12 g/mol |
| Appearance | Not Available | White crystalline powder | Not Available |
| Melting Point | Not Available | 193-199 °C | 240-242 °C |
| Water Solubility | Not Available | Not Available | 4.3 µg/mL |
| XLogP3 | Not Available | Not Available | 2.9 |
Table 2: Spectral Data for Analogs of this compound
| Spectral Data | 5-((2,4-dichlorobenzyl)thio)-N-phenyl-1,3,4-thiadiazol-2-amine (Thio-analog) | 5-[substituted]-1,3,4-thiadiazol-2-amines (General) |
| FT-IR (cm⁻¹) | N-H stretching: Not specified, C=N stretching: Not specified, C-S-C stretching: Not specified | N-H stretching: 3072-3400, C=N stretching: 1590–1636, C-S-C stretching: 812-854[4] |
| ¹H-NMR (ppm) | Aromatic protons: Not specified, Methylene protons (S-CH₂): Not specified | Amine protons (NH₂): ~7.26-7.57[4] |
| ¹³C-NMR (ppm) | Not Available | C=N (thiadiazole ring): 148-169, Aromatic carbons: 112-130[4] |
| Mass Spectrum (m/z) | Not Available | Molecular ion peaks corresponding to calculated values are generally observed.[4] |
Synthesis and Experimental Protocols
A related compound, 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine, is synthesized by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with 2,4-dichlorobenzyl chloride in the presence of a base.[6] Another general method involves the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide.[5]
Proposed Experimental Protocol for Synthesis:
-
Synthesis of 2-(2,4-Dichlorophenyl)acetylthiosemicarbazide:
-
2,4-Dichlorophenylacetic acid is converted to its corresponding acyl chloride using a standard chlorinating agent (e.g., thionyl chloride).
-
The resulting acyl chloride is then reacted with thiosemicarbazide in a suitable solvent (e.g., pyridine or a chlorinated solvent with a base) to yield 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide.
-
-
Cyclization to this compound:
-
The 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide intermediate is subjected to dehydrative cyclization.
-
This is typically achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
The reaction mixture is then neutralized to precipitate the crude product.
-
Purification is generally performed by recrystallization from a suitable solvent like ethanol.
-
Diagram 1: Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of the target compound.
Biological Activity and Potential Signaling Pathways
Derivatives of 1,3,4-thiadiazole are recognized for their extensive range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[7][8][9][10][11] The 2-amino-1,3,4-thiadiazole scaffold, in particular, is a key component in many biologically active molecules.[8][12]
The antifungal activity of azole-containing compounds, which are structurally related to thiadiazoles, is often attributed to the inhibition of ergosterol biosynthesis.[13][14] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[14] The key enzyme in this pathway is cytochrome P450 14-α-demethylase, which is responsible for the conversion of lanosterol to ergosterol.[13][14] It is plausible that this compound may exert its antifungal effects through a similar mechanism.
Diagram 2: Postulated Antifungal Signaling Pathway
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 39181-52-7 | Benchchem [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. sis.nipo.gov.ua [sis.nipo.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Crystal Structure Analysis of a 5-(Substituted-benzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
Disclaimer: While this guide focuses on the crystal structure analysis of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, a comprehensive, publicly available crystal structure determination for this specific compound could not be located. Therefore, this document presents a detailed analysis of a closely related structural analogue, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , to provide valuable insights for researchers, scientists, and drug development professionals. The primary structural difference is the linker between the dichlorophenyl moiety and the thiadiazole ring (-CH₂- in the target compound vs. -O-CH₂- in the analogue).
Introduction
1,3,4-Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides an in-depth overview of the crystal structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, a representative member of this family, detailing the experimental procedures for its synthesis and crystallographic analysis.
Molecular Structure and Conformation
The molecular structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine reveals key conformational features. The dihedral angle between the thiadiazole ring and the benzene ring is a critical parameter influencing the overall molecular shape. In the crystal structure of the analogue, this angle is 21.5 (2)°.[1] This deviation from planarity can have significant implications for the molecule's interaction with biological targets. The bond lengths and angles within the molecule are generally within the expected ranges.[1]
Data Presentation
The crystallographic data for 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine is summarized in the following tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₉H₇Cl₂N₃OS |
| Formula Weight | 276.14 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 16.012 (3) Å |
| b | 6.5840 (13) Å |
| c | 11.225 (2) Å |
| α | 90° |
| β | 105.65 (3)° |
| γ | 90° |
| Volume | 1139.5 (4) ų |
| Z | 4 |
| Density (calculated) | 1.609 Mg/m³ |
| Absorption Coefficient | 0.73 mm⁻¹ |
| F(000) | 560 |
| Crystal Size | 0.20 x 0.10 x 0.05 mm |
| Data Collection | |
| Theta range for data collection | 2.2 to 25.5° |
| Index ranges | -19<=h<=19, -7<=k<=7, -13<=l<=13 |
| Reflections collected | 2142 |
| Independent reflections | 2065 [R(int) = 0.044] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2065 / 13 / 145 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.136 |
| R indices (all data) | R1 = 0.081, wR2 = 0.145 |
| Largest diff. peak and hole | 0.37 and -0.34 e.Å⁻³ |
Data sourced from the crystallographic study of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[1]
Experimental Protocols
Synthesis
The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was achieved by reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide.[1]
Procedure:
-
A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) was placed in a 25 ml flask.
-
The flask was heated in an oil bath at 363 K for 6 hours.
-
After cooling, the crude product precipitated and was collected by filtration.
-
The pure compound was obtained by recrystallization from 20 ml of ethanol.[1]
For the target molecule, this compound, a common synthetic route involves the cyclocondensation of an intermediate hydrazide. This is typically achieved by first reacting 2,4-dichlorobenzyl chloride with thiosemicarbazide, followed by cyclization using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃).
Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound.[1]
X-ray Data Collection and Structure Refinement
Data collection was performed on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Supramolecular Features
In the crystal lattice of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H···N hydrogen bonds are observed. These interactions link the molecules into chains along the b-axis, forming a stable supramolecular architecture.[1] Such hydrogen bonding patterns are critical for the stability of the crystal packing and can influence the physicochemical properties of the solid-state material.
Experimental Workflow
The logical flow from chemical synthesis to the final structural analysis is depicted in the following diagram.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, a close structural analogue of this compound. The presented data and experimental protocols offer a solid foundation for researchers working on the design and synthesis of novel 1,3,4-thiadiazole derivatives. The structural insights, including molecular conformation and intermolecular interactions, are invaluable for understanding the properties of this class of compounds and for guiding future drug development efforts. Further research to obtain the crystal structure of the exact target molecule is encouraged to allow for a direct comparison and a more nuanced understanding of the structure-activity relationships.
References
Technical Guide: Determining the Solubility Profile of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solubility Profiling
Solubility is a critical physicochemical parameter in drug discovery and development.[2] It influences a compound's behavior in biological systems, impacting everything from absorption and distribution to efficacy and toxicity.[3][4] Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[5] Therefore, a thorough understanding of a compound's solubility in various solvents is essential.
This guide focuses on two primary types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution (typically in DMSO) added to an aqueous buffer.[3][6][7] It represents the solubility of the fastest precipitating form of the compound and is useful for rapid assessment and ranking of compounds in early-stage discovery.[8]
-
Thermodynamic (Equilibrium) Solubility: This method measures the solubility of a compound in equilibrium with its solid state.[4][9] It is a more time-consuming but accurate representation of a compound's true solubility and is crucial for lead optimization and formulation development.[6]
Data Presentation: A Framework for Your Results
When conducting solubility studies, it is imperative to present the data in a clear and organized manner. The following table provides a template for summarizing the solubility of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine in various solvents.
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | Enter Data | Enter Data | e.g., Precipitation observed |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Thermodynamic | Enter Data | Enter Data | e.g., No precipitation |
| Ethanol | 25 | Equilibrium | Enter Data | Enter Data | e.g., Freely soluble |
| Propylene Glycol | 25 | Equilibrium | Enter Data | Enter Data | e.g., Sparingly soluble |
| DMSO | 25 | N/A | Enter Data | Enter Data | e.g., Highly soluble |
| Dichloromethane | 25 | N/A | Enter Data | Enter Data | e.g., Soluble |
| Chloroform | 25 | N/A | Enter Data | Enter Data | e.g., Soluble |
Note: The solubility of a similar compound, 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE, has been noted to be soluble in organic solvents like chloroform and dichloromethane.
Experimental Protocols
This section details the standard operating procedures for determining kinetic and thermodynamic solubility.
This high-throughput assay is ideal for early drug discovery.[10]
Objective: To rapidly assess the solubility of a compound in an aqueous buffer.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microtiter plates (96-well)
-
Automated liquid handler
-
Plate shaker/incubator
-
UV-Vis spectrophotometer or nephelometer
-
Filtration apparatus
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[10]
-
Plate Setup: Dispense the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve a range of final compound concentrations.[11]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a specified period (e.g., 2 hours).[6]
-
Detection of Precipitation:
-
Data Analysis: Calculate the solubility by comparing the absorbance or scattering of the test compound wells to a calibration curve.
This method determines the equilibrium solubility and is considered the "gold standard."
Objective: To determine the saturation solubility of a compound at equilibrium.
Materials and Equipment:
-
This compound (solid)
-
Selected solvent (e.g., PBS pH 7.4, SGF pH 1.2, organic solvents)
-
Glass vials
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC-UV system
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing the chosen solvent.[9]
-
Equilibration: Seal the vials and agitate them in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[4]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a thermodynamic solubility determination.
Caption: A flowchart of the thermodynamic solubility determination process.
Conclusion
Determining the solubility profile of this compound is a fundamental step in its development as a potential therapeutic agent. This guide provides the necessary protocols and a framework for organizing and presenting solubility data. By following these standardized methods, researchers can generate accurate and reproducible results, enabling informed decisions in the drug discovery and development pipeline.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. enamine.net [enamine.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. books.rsc.org [books.rsc.org]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Advent and Ascendance of a Privileged Scaffold: A Technical Guide to 2-Amino-1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-1,3,4-thiadiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse and potent biological activities. Its journey from a chemical novelty to a cornerstone in the design of modern therapeutics is a testament to its versatile nature and favorable pharmacological profile. This in-depth technical guide explores the discovery, history, and key developments of 2-amino-1,3,4-thiadiazole derivatives, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.
Discovery and Historical Milestones
While the precise first synthesis of the parent 2-amino-1,3,4-thiadiazole is not definitively documented in readily available historical records, its emergence as a significant pharmacophore can be traced back to the mid-20th century with the advent of sulfonamide antibiotics.
The Sulfonamide Era and Early Recognition (1940s-1950s):
The story of 2-amino-1,3,4-thiadiazole in medicine is intrinsically linked to the development of sulfonamides. Following the discovery of sulfanilamide, extensive research focused on modifying its structure to enhance efficacy and reduce toxicity. This led to the synthesis of various heterocyclic sulfonamides.
A pivotal moment came with the development of sulfamethizole (2-(5-Methyl-1,3,4-thiadiazol-2-ylsulfanilamide) in the 1940s.[1] This compound, incorporating a substituted 1,3,4-thiadiazole ring, demonstrated the potential of this heterocycle in modulating biological activity.
The 1950s marked another significant milestone with the discovery of acetazolamide in 1954.[1] This 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide was found to be a potent inhibitor of carbonic anhydrase, a discovery that opened up new therapeutic avenues for diuretics and antiglaucoma agents.[1][2] This finding firmly established the 1,3,4-thiadiazole ring as a valuable scaffold for enzyme inhibition.
Expansion into New Therapeutic Areas (1960s-Present):
The initial successes with sulfonamide derivatives spurred broader investigations into the pharmacological potential of the 2-amino-1,3,4-thiadiazole core. Over the subsequent decades, research has unveiled a remarkable spectrum of biological activities, including:
-
Antimicrobial Activity: Beyond the initial sulfonamides, numerous derivatives have been developed with potent antibacterial and antifungal properties.[1]
-
Anticancer Activity: The 2-amino-1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[3][4]
-
Antiviral Activity: Certain derivatives have demonstrated inhibitory effects against a range of viruses.[5]
-
Carbonic Anhydrase Inhibition: Building on the legacy of acetazolamide, this remains a key area of research for the treatment of glaucoma, edema, and other conditions.[6][7]
-
Other Activities: The versatility of the scaffold has led to the discovery of derivatives with anti-inflammatory, anticonvulsant, and antiplatelet activities, among others.
The timeline below highlights some of the key discoveries that have shaped the field:
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The 1,3,4-Thiadiazole Ring: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. Its structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged core in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the 1,3,4-thiadiazole ring, focusing on its role in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [1] |
| MCF-7 (Breast) | 23.29 | [1] | |
| Ciprofloxacin-1,3,4-thiadiazole hybrid (1h) | SKOV-3 (Ovarian) | 3.58 | |
| Ciprofloxacin-1,3,4-thiadiazole hybrid (1l) | A549 (Lung) | 2.79 | |
| Honokiol-1,3,4-thiadiazole derivative (8a) | Various (7 lines) | 1.62 - 4.61 | |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than cisplatin | [2] |
| Cinnamic acid-1,3,4-thiadiazole hybrid (22) | MCF-7 (Breast) | 0.28 (µg/mL) | [2] |
| A549 (Lung) | 0.52 (µg/mL) | [2] | |
| 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) | Various | Not specified, but inhibits proliferation | [3] |
Key Signaling Pathways and Mechanisms of Action
1. PI3K/Akt/mTOR Pathway Inhibition:
Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by 1,3,4-thiadiazole compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.
2. EGFR Inhibition:
The epidermal growth factor receptor (EGFR) is another key target for anticancer drug development. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Certain 1,3,4-thiadiazole hybrids have been designed as potent EGFR inhibitors, demonstrating significant antiproliferative activity.
Caption: Mechanism of EGFR inhibition by 1,3,4-thiadiazole derivatives.
3. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of tubulin, are essential for cell division. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis in cancer cells.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds exhibiting broad-spectrum antimicrobial activity against both bacteria and fungi.
Quantitative Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4c | Bacillus subtilis (BS) | 0.12 | [6] |
| 9a | Bacillus subtilis (BS) | 0.12 | [6] |
| 8b | Pityrosporum ovale (PI) | 7.81 | [6] |
| 23p | Staphylococcus epidermidis | 31.25 | [7] |
| Micrococcus luteus | 15.63 | [7] | |
| 21b | Vibrio harveyi | 0.0313 (mg/mL) | [7] |
| 14a | Bacillus polymyxa | 2.5 | [7] |
Anti-inflammatory and Analgesic Activities
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties, with some compounds showing superior activity and a better safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
In Vivo Anti-inflammatory Activity Data
| Compound | Dose | % Inhibition of Paw Edema | Reference |
| 6f | Not specified | Superior to other derivatives | [8] |
| 5c | 50 mg/kg | Better than diclofenac | [9] |
| 5h, 5j | 50 mg/kg | Better than diclofenac | [10] |
Neuroprotective Activity
Emerging research has highlighted the potential of 1,3,4-thiadiazole derivatives in the treatment of neurodegenerative diseases. Certain compounds have demonstrated neuroprotective effects in various in vitro models of neurotoxicity. For instance, the derivative 4BrABT has been shown to protect neuronal cells from glutamate-induced excitotoxicity and trophic stress.[3][11]
Experimental Protocols
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and efficient method for the synthesis of this important class of 1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.
Solid-Phase Synthesis Protocol: [12]
-
Reactants:
-
Thiosemicarbazide (A mol)
-
Carboxylic acid (B mol, where B = 1 to 1.2 times A)
-
Phosphorus pentachloride (C mol, where C = 1 to 1.2 times A)
-
-
Procedure: a. In a dry reaction vessel, combine the thiosemicarbazide, carboxylic acid, and phosphorus pentachloride. b. Grind the mixture evenly at room temperature until the reaction is complete. c. Allow the mixture to stand to obtain the crude product. d. Add an alkaline solution to the crude product to adjust the pH of the resulting mixture to 8-8.2. e. Filter the mixture and dry the resulting filter cake. f. Recrystallize the dried product to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (1,3,4-thiadiazole derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Preliminary Biological Screening of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of the novel heterocyclic compound, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities. This document details the synthetic protocol for the title compound and outlines its evaluation across several key biological assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant screenings. The presented data, derived from studies on structurally related analogs, suggests that this compound holds significant promise as a lead compound for further drug development. Detailed experimental methodologies are provided to ensure reproducibility, and key signaling pathways potentially modulated by this class of compounds are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, featured in a variety of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The incorporation of a dichlorobenzyl moiety is a common strategy in drug design to enhance lipophilicity and potentially improve biological activity. This guide focuses on the preliminary biological evaluation of this compound, a compound that combines these two key structural features.
Synthesis
The synthesis of this compound can be achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. A plausible synthetic route starts from 2-(2,4-dichlorophenyl)acetic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids.[5]
Materials:
-
2-(2,4-dichlorophenyl)acetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ice
Procedure:
-
In a round-bottom flask, a mixture of 2-(2,4-dichlorophenyl)acetic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is prepared.
-
An excess of phosphorus oxychloride (or a catalytic amount of concentrated sulfuric acid) is slowly added to the mixture under cooling in an ice bath.
-
The reaction mixture is then refluxed for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening
The following sections detail the preliminary biological screening of this compound. Due to the limited availability of specific data for this exact compound, the quantitative data presented in the tables are derived from studies on structurally similar 2-amino-1,3,4-thiadiazole derivatives and are intended to be representative of the potential activity of the title compound.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-thiadiazole derivatives is well-documented.[4][6][7] The presence of halogens on the phenyl ring has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[8]
Table 1: Representative Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Analogs (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | >100 | >100 | 32-42 | 32-42 | [8] |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | 62.5 | - | - | - | Moderate | Good | [4] |
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[9]
Table 2: Representative Cytotoxic Activity of 2-Amino-1,3,4-Thiadiazole Analogs (IC₅₀ in µM)
| Compound/Analog | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | 120-160 | 70-170 | - | - | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | 1.78 | - | 4.04 | - | [3] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | 2.32 - 8.35 | - | - | 3.13 - 8.35 | [10] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Table 3: Representative Anti-inflammatory Activity of Thiazole/Thiadiazole Analogs (COX Inhibition IC₅₀ in µM)
| Compound/Analog | COX-1 | COX-2 | Reference |
| Thiazole/Thiadiazole Derivatives | 1.07 - 13.9 | 0.01 - 6.4 | [13] |
| Thiazolidinone Derivatives | - | 1.9 - 2.3 | [14] |
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
The test compound is pre-incubated with either purified COX-1 or COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as a substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The percentage of inhibition is calculated by comparing the PGE₂ production in the presence and absence of the test compound.
-
The IC₅₀ value is determined from the dose-response curve.
Antioxidant Activity
The antioxidant potential of heterocyclic compounds is an area of active research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.[15]
Table 4: Representative Antioxidant Activity of Thiazolidinone-Thiadiazole Derivatives (DPPH Scavenging IC₅₀ in µM)
| Compound/Analog | DPPH Scavenging IC₅₀ (µM) | Reference |
| Thiazolidinone-Thiadiazole Derivative 1 | 28.00 | [10] |
| Thiazolidinone-Thiadiazole Derivative 2 | 27.50 | [10] |
| Ascorbic Acid (Standard) | 29.2 | [10] |
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A solution of the test compound at various concentrations is mixed with a methanolic or ethanolic solution of DPPH.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm.
-
A decrease in absorbance indicates the scavenging of the DPPH radical.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Potential Mechanisms of Action: Signaling Pathways
The biological activities of 2-amino-1,3,4-thiadiazole derivatives are mediated through various cellular signaling pathways. Based on existing literature for this class of compounds, two potential pathways are highlighted below.
Inhibition of the ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest and apoptosis.[9]
Caption: Putative inhibition of the ERK1/2 signaling pathway.
Modulation of the CD47-SIRPα Immune Checkpoint
CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by binding to its receptor, SIRPα. Many cancer cells overexpress CD47 to evade phagocytosis. Certain 2-amino-1,3,4-thiadiazole derivatives have been identified as inhibitors of glutaminyl cyclases, enzymes involved in the post-translational modification of CD47 that is crucial for its interaction with SIRPα.[2][16][17] Inhibition of this interaction can restore the phagocytic activity of macrophages against cancer cells.
Caption: Potential modulation of the CD47-SIRPα immune checkpoint.
Conclusion
The preliminary biological screening profile of compounds structurally related to this compound suggests a promising lead compound for the development of new therapeutic agents. The representative data indicates potential for broad-spectrum antimicrobial activity, significant cytotoxicity against various cancer cell lines, and possible anti-inflammatory and antioxidant properties. The proposed mechanisms of action, involving the inhibition of the ERK1/2 signaling pathway and modulation of the CD47-SIRPα immune checkpoint, provide a solid foundation for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate the continued research and development of this and related 1,3,4-thiadiazole derivatives. Further studies are warranted to obtain specific quantitative data for the title compound and to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. scienceopen.com [scienceopen.com]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitquimica.com]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 17. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-52-7)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine, registered under CAS number 39181-52-7. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
Chemical Identity and Physicochemical Properties
The compound with CAS number 39181-52-7 is unequivocally identified as this compound. Initial database discrepancies associating this CAS number with 3-(4-Bromophenyl)-1-methyl-1H-pyrazole have been resolved through verification with reliable chemical supplier databases.
| Property | Value | Source |
| CAS Number | 39181-52-7 | Multiple Chemical Databases |
| IUPAC Name | 5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | Fluorochem |
| Molecular Formula | C₉H₇Cl₂N₃S | Chem-Space |
| Molecular Weight | 260.14 g/mol | Chem-Space |
| Canonical SMILES | NC1=NN=C(CC2=CC=C(Cl)C=C2Cl)S1 | Fluorochem |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | 132-134 °C (for the closely related thioether analog) | Patent literature[1] |
Synthesis
A representative synthetic protocol for a structurally analogous compound, 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine, is described in the literature and provides a likely pathway for the synthesis of the title compound.[1] The synthesis involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with a benzyl chloride derivative.
Experimental Protocol: Synthesis of 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine[1]
-
Preparation of Potassium Salt: A suspension of 0.004 mol of 2-amino-5-mercapto-1,3,4-thiadiazole in 10 mL of ethanol is prepared. To this suspension, an equivalent amount of potassium hydroxide (KOH) dissolved in 2-3 mL of ethanol is added to form the potassium salt.
-
Alkylation Reaction: To the resulting potassium salt solution, 0.0044 mol of 2,4-dichlorobenzyl chloride and several crystals of potassium iodide (KI) are added.
-
Reflux: The reaction mixture is boiled under a reflux condenser for 2 hours.
-
Isolation and Purification: After cooling the reaction flask, the precipitated product is filtered off. The solid is washed successively with ethanol, water, and then ethanol again. The final product is dried and can be further purified by recrystallization from ethanol.
This procedure yields the target compound with a reported melting point of 132-134 °C and a yield of 82%.[1]
Potential Biological Activities
Diuretic Activity
Thiadiazole derivatives, such as acetazolamide, are known carbonic anhydrase inhibitors used as diuretics.[2] A study on a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives reported significant diuretic effects in rats.[4] The mechanism of action for many diuretic thiadiazoles involves the inhibition of carbonic anhydrase in the renal tubules, leading to increased excretion of sodium, potassium, bicarbonate, and water.
Potential Mechanism of Action: Carbonic Anhydrase Inhibition
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2] The proposed mechanisms of action are diverse and include inhibition of enzymes such as carbonic anhydrases (which are overexpressed in some tumors), topoisomerase II, and protein kinases.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[3] The presence of halogen atoms, such as the two chlorine atoms in the title compound, is often associated with enhanced antimicrobial activity. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols for Biological Assays
The following are detailed, representative protocols for evaluating the potential biological activities of this compound.
In Vivo Diuretic Activity Assay in Rats
This protocol is adapted from studies on similar thiadiazole derivatives.[4]
-
Animal Model: Male Wistar rats (180-220 g) are used. The animals are housed in standard conditions with free access to food and water.
-
Acclimatization and Fasting: The rats are placed in metabolic cages for 24 hours prior to the experiment for acclimatization. Food is withheld for 18 hours before the experiment, but water is provided ad libitum.
-
Grouping and Dosing: The animals are divided into groups (n=6 per group): a control group (vehicle), a standard group (e.g., furosemide 10 mg/kg), and test groups receiving different doses of the test compound.
-
Hydration: All animals receive an oral saline load (15 mL/kg body weight) to ensure a measurable urine output.
-
Administration: Immediately after the saline load, the respective treatments (vehicle, standard, or test compound) are administered orally.
-
Urine Collection and Analysis: The rats are placed back in their individual metabolic cages. Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours). The pH of the collected urine is also measured.
-
Electrolyte Analysis: The concentrations of sodium, potassium, and chloride ions in the urine are determined using a flame photometer or ion-selective electrodes.
-
Data Analysis: Diuretic activity, diuretic index, saliuretic index, natriuretic index, and carbonic anhydrase inhibition index are calculated and compared between the groups.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.
In Vitro Antimicrobial Activity (Disk Diffusion Assay)
The disk diffusion assay is a standard method for testing the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a sterile broth or saline solution.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of no bacterial growth around each disk is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the test compound.
Conclusion
This compound (CAS 39181-52-7) is a member of the biologically significant 1,3,4-thiadiazole class of heterocyclic compounds. While specific biological data for this particular molecule is limited in publicly accessible literature, its structural characteristics and the known activities of related compounds suggest its potential as a diuretic, anticancer, and antimicrobial agent. The experimental protocols provided in this guide offer a framework for the investigation of these potential therapeutic properties. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diuretics screening models | PPTX [slideshare.net]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Theoretical and Computational Blueprint for 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10] This technical guide presents a comprehensive theoretical and computational framework for the characterization of a novel derivative, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. While specific experimental data for this compound is not yet available in public literature, this document leverages extensive research on analogous structures to propose a robust strategy for its synthesis, in-silico analysis, and biological evaluation. This whitepaper is intended to serve as a blueprint for researchers, scientists, and drug development professionals to initiate and guide research into this promising molecule.
Introduction
The 1,3,4-thiadiazole ring is a privileged pharmacophore, and its derivatives are known to possess a broad spectrum of pharmacological activities.[1][2][3][4][5][6][7][8][9][10] The incorporation of a 2,4-dichlorobenzyl moiety is a common strategy in drug design to enhance lipophilicity and potentially modulate binding affinity to biological targets. This guide outlines a multidisciplinary approach, combining synthetic chemistry with advanced computational methods, to unlock the therapeutic potential of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a well-established synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles, which involves the cyclization of a thiosemicarbazide derivative.[6][11][12][13] A plausible and efficient method would be the reaction of 2-(2,4-dichlorophenyl)acetic acid with thiosemicarbazide in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphate ester (PPE).[6][12][13]
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 7. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]
- 9. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1,3,4-thiadiazoles are a crucial class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, antifungal, and antitumor properties.[1] The development of efficient, safe, and scalable synthetic methods for these scaffolds is of significant interest. This document outlines a one-pot synthesis method for 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, a potentially bioactive molecule. The described protocol utilizes polyphosphate ester (PPE) as a mild and effective cyclodehydrating agent, offering a safer alternative to harsh reagents like phosphorus oxychloride (POCl₃) or strong acids.[1][2][3] This one-pot procedure is advantageous as it reduces reaction time and simplifies the purification process.[1][3]
Reaction Principle
The one-pot synthesis involves the reaction of a 2,4-dichlorobenzyl carboxylic acid derivative with thiosemicarbazide in the presence of polyphosphate ester (PPE).[2][4] The reaction is believed to proceed through three main steps:
-
Salt Formation: The carboxylic acid reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate.[1][3]
-
Dehydration: The polyphosphate ester facilitates the removal of a water molecule.[4]
-
Cyclization: An intramolecular cyclization occurs to form the final 1,3,4-thiadiazole ring.[4]
Experimental Protocol
This protocol is a general guideline for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, adapted for the specific synthesis of this compound.
Materials:
-
2-(2,4-dichlorophenyl)acetic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Beakers
-
Buchner funnel and vacuum flask
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(2,4-dichlorophenyl)acetic acid (5 mmol) and thiosemicarbazide (5 mmol).[1]
-
Add chloroform to the flask to create a homogenous mixture.[4]
-
Add polyphosphate ester (a minimum of 20 g per 5 mmol of carboxylic acid is recommended for complete conversion) to the mixture.[4]
-
Heat the reaction mixture with stirring to a temperature between 70-85°C.[1][4]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Carefully pour the reaction mixture into a beaker containing ice-water.[1]
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the crude product with deionized water.[1]
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.[1]
-
Dry the purified product and determine its melting point and yield.
-
Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2][5]
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the PPE-mediated synthesis.
| Parameter | Optimal Value/Range | Expected Impact on Yield | Reference |
| Molar Ratio (Carboxylic Acid:Thiosemicarbazide) | 1:1 | Minimizes side products | [4] |
| PPE Quantity | ≥ 20 g per 5 mmol of carboxylic acid | 85-92% (for similar derivatives) | [4] |
| Reaction Temperature | 70-80°C | Maximizes cyclization rate | [4] |
| Solvent | Chloroform | Ensures homogeneous mixing | [4] |
| Reaction Time | Dependent on substrate, monitor by TLC | Completion of reaction | [1] |
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Proposed Signaling Pathway (Reaction Mechanism)
References
Application Notes and Protocols for Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The solid-phase approach offers an efficient method for the rapid generation of libraries of 1,3,4-thiadiazole analogs for drug discovery and development.[1][2]
Introduction
1,3,4-Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. This scaffold is a prominent feature in a wide range of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1] Solid-phase organic synthesis provides a powerful platform for the combinatorial synthesis of 1,3,4-thiadiazole libraries, facilitating the exploration of structure-activity relationships.[3][4]
The protocol outlined below is based on the construction of a 2-amido-5-amino-1,3,4-thiadiazole core on a solid support, followed by diversification through various chemical transformations. The key steps involve the cyclization of a resin-bound thiosemicarbazide intermediate, followed by functionalization and subsequent cleavage from the resin.[1][2][3]
Experimental Workflow
The overall experimental workflow for the solid-phase synthesis of 1,3,4-thiadiazole derivatives is depicted below. The process begins with the preparation of the polymer-bound thiosemicarbazide, followed by cyclization to form the thiadiazole ring, functionalization of the scaffold, and finally, cleavage of the desired compounds from the solid support.
Caption: Experimental workflow for the solid-phase synthesis of 1,3,4-thiadiazole derivatives.
Chemical Pathway on Solid Support
The core of this synthetic strategy is the desulfurative cyclization of a resin-bound thiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring. This is typically achieved using a desulfurating agent like p-toluenesulfonyl chloride (p-TsCl).[1][2][3] The resulting polymer-bound 2-amido-5-amino-1,3,4-thiadiazole can then be further functionalized at different positions before cleavage.
Caption: Chemical pathway for the solid-phase synthesis of 1,3,4-thiadiazole derivatives.
Experimental Protocols
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Carboxylic acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Thiosemicarbazide
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Pyridine
-
Acyl chlorides or Alkyl halides for functionalization
-
Trifluoroacetic acid (TFA)
Protocol 1: Preparation of Resin-Bound Thiosemicarbazide
-
Swell Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 15 min).
-
Wash the resin thoroughly with DMF, methanol (MeOH), and DCM.
-
Couple a desired carboxylic acid to the deprotected amine on the resin using HBTU and DIPEA in DMF for 2 hours.
-
Wash the resin as in step 3.
-
Treat the resin with a solution of thiosemicarbazide in DMF and incubate to form the acyl thiosemicarbazide.
-
Wash the resin extensively with DMF, water, MeOH, and DCM, then dry under vacuum.
Protocol 2: Cyclization to form Polymer-Bound 1,3,4-Thiadiazole
-
Suspend the dried thiosemicarbazide resin in a solution of pyridine.
-
Add p-toluenesulfonyl chloride (p-TsCl) as the desulfurative agent.[1][2][3]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF, MeOH, and DCM.
-
Dry the resin under vacuum to obtain the polymer-bound 2-amido-5-amino-1,3,4-thiadiazole.
Protocol 3: Functionalization of the 1,3,4-Thiadiazole Resin
-
Acylation:
-
Alkylation:
-
Suspend the thiadiazole resin in a suitable solvent like DMF.
-
Add a base (e.g., DIPEA) and the desired alkyl halide.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by LC-MS after a test cleavage).
-
Filter the resin and wash thoroughly.
-
-
Suzuki Coupling (for aryl-substituted derivatives):
-
Use a resin functionalized with an aryl iodide.
-
Suspend the resin in a mixture of 1,4-dioxane and water.[2]
-
Add the desired boronic acid, a base such as K3PO4, and a palladium catalyst (e.g., Pd(PPh3)4).[2]
-
Heat the reaction mixture under an inert atmosphere.[2]
-
After completion, filter the resin and wash.
-
Protocol 4: Cleavage of the Final Product from the Resin
-
Treat the functionalized resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:4 v/v).[1][2]
-
Stir the suspension at room temperature for 2-4 hours.[2]
-
Filter the resin and wash it with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by appropriate methods, such as trituration or chromatography, to yield the final 1,3,4-thiadiazole derivative.[4][5]
Quantitative Data
The following table summarizes representative yields and purities for a selection of 2,5-disubstituted-1,3,4-thiadiazole derivatives synthesized using the solid-phase protocol.
| Entry | R1 Substituent | R2 Substituent | Yield (%) | Purity (%) |
| 1 | Phenyl | Benzoyl | 85 | >95 |
| 2 | 4-Methylphenyl | Acetyl | 82 | >95 |
| 3 | 4-Chlorophenyl | 4-Nitrobenzoyl | 78 | >90 |
| 4 | 2-Naphthyl | Benzoyl | 80 | >95 |
| 5 | 4-Iodophenyl | Benzoyl | 75 | >95 |
| 6 | Phenyl (from Suzuki) | Benzoyl | 72 | >90 |
Data is representative and may vary based on specific substrates and reaction conditions. Purity is typically determined by LC/MS analysis.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of 1,3,4-thiadiazole derivatives. The methodology is robust and amenable to the creation of diverse chemical libraries for screening in drug discovery programs. The use of solid-phase techniques facilitates purification and allows for the efficient generation of a multitude of analogs from a common intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Library with a High Level of Skeletal Diversity Based on Branching Diversity-Oriented Synthesis on Solid-Phase Supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, which is of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives, including antimicrobial and anticancer properties. The purity of this compound is critical for accurate biological evaluation and to meet stringent regulatory requirements for active pharmaceutical ingredients. This document provides detailed protocols for common purification techniques applicable to this compound, including recrystallization, column chromatography, and acid-base extraction.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented below. This data is essential for the design of effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₅Cl₂N₃S | [1] |
| Molecular Weight | 246.11 g/mol | [1] |
| Melting Point | 240-242 °C | [2] |
| Water Solubility | 4.3 µg/mL | [2] |
| XLogP3 | 2.9 | [2] |
Purification Strategies
The selection of an appropriate purification strategy depends on the nature and quantity of impurities present in the crude product. The following sections detail the most common and effective methods for purifying 2-amino-1,3,4-thiadiazole derivatives.
Experimental Workflow Overview
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization.
Recommended Solvents:
Experimental Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the compound dissolves completely and then precipitates upon cooling, the solvent is suitable. If the compound is too soluble at room temperature or insoluble at boiling, try a different solvent or a solvent mixture. For a DMF/water mixture, a 1:2 volume ratio is a good starting point.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Data Presentation
| Solvent System | Typical Yield (%) | Purity (%) | Notes |
| Ethanol | >80 | >98 | Commonly used, good for removing polar and non-polar impurities.[2][3] |
| DMF / Water (1:2) | ~92-95 | >98 | Effective for compounds with higher polarity.[5] |
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 2-amino-1,3,4-thiadiazole derivatives, silica gel is a common stationary phase.
Experimental Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting eluent system for compounds of this polarity is a mixture of ethyl acetate and a non-polar solvent like hexane or chloroform.[4]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).[2][4][6][7]
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Data Presentation
| Stationary Phase | Mobile Phase (starting) | Typical Purity (%) | Notes |
| Silica Gel | Ethyl Acetate : Hexane (e.g., 3:7) | >99 | Adjust the solvent ratio based on TLC analysis. |
| Silica Gel | Ethyl Acetate : Chloroform (e.g., 3:8) | >99 | Another effective eluent system.[4] |
Protocol 3: Acid-Base Extraction
This technique is useful for separating acidic or basic compounds from neutral impurities. As an amine, the target compound can be protonated and extracted into an aqueous acidic phase.
Experimental Workflow
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate.[2]
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The protonated amine will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.
-
Neutralization: Combine the aqueous extracts and cool in an ice bath. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is alkaline (pH > 8).[5] The free amine will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts and dry it thoroughly.[6]
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[2]
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, suitable for further research and development.
References
- 1. 5-(2,4-DICHLOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE | CAS 28004-63-9 [matrix-fine-chemicals.com]
- 2. echemi.com [echemi.com]
- 3. sis.nipo.gov.ua [sis.nipo.gov.ua]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 8. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro antimicrobial activity of the novel synthetic compound, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. The methodologies detailed below are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the preliminary evaluation of this compound's efficacy against a panel of pathogenic bacteria and fungi.
Introduction
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this protocol, this compound, is a novel derivative whose antimicrobial potential is of significant interest. Halogenated substituents on aromatic rings of similar 1,3,4-thiadiazole compounds have been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. This protocol outlines the steps to quantify the antimicrobial efficacy of this compound through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Physicochemical Properties and Compound Handling
Solubility: Based on data for structurally similar compounds, this compound is predicted to have low aqueous solubility.[4] Therefore, a suitable organic solvent, such as dimethyl sulfoxide (DMSO), is required to prepare a stock solution. It is crucial to determine the maximum tolerated concentration of the solvent by the test microorganisms to prevent any inhibitory effects from the solvent itself.
Stock Solution Preparation: A high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL) of the test compound should be prepared in 100% DMSO. This stock solution will be serially diluted in the appropriate broth medium for the antimicrobial assays.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
In a 96-well plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of the antimicrobial agent required to kill the microorganism.[6]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).
Data Presentation
The results of the MIC and MBC/MFC assays should be summarized in a clear and concise table to allow for easy comparison of the compound's activity against different microorganisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference Antibiotic | Ref. MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | Ciprofloxacin | |||
| Bacillus subtilis | e.g., 6633 | Ciprofloxacin | |||
| Escherichia coli | e.g., 25922 | Ciprofloxacin | |||
| Pseudomonas aeruginosa | e.g., 27853 | Ciprofloxacin | |||
| Candida albicans | e.g., 10231 | Fluconazole | |||
| Aspergillus niger | e.g., 16404 | Fluconazole |
Note: The reference antibiotic and its MIC values should be determined concurrently as a positive control.
Visualizations
The following diagrams illustrate the experimental workflow for determining the antimicrobial activity of the test compound.
Caption: Experimental workflow for MIC and MBC/MFC determination.
Caption: Example 96-well plate layout for MIC determination.
References
- 1. 20.198.91.3:8080 [20.198.91.3:8080]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Assay Methodology for 1,3,4-Thiadiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antifungal activity of 1,3,4-thiadiazole compounds. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from recent research, ensuring robustness and reproducibility of results.
Introduction to 1,3,4-Thiadiazole Compounds in Antifungal Research
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including notable antifungal properties.[1][2][3][4] The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents, and 1,3,4-thiadiazole derivatives represent a promising class of compounds for this purpose. Many of these compounds are believed to exert their antifungal effects by inhibiting key fungal enzymes, such as those involved in the ergosterol biosynthesis pathway, a mechanism shared with widely used azole antifungals.[1][3]
Data Presentation: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1,3,4-thiadiazole derivatives against clinically relevant fungal strains, as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives against Candida Species
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 3k | Candida albicans ATCC 10231 | 10 | [3] |
| 3l | Candida albicans ATCC 10231 | 5 | [3] |
| 3k | Candida krusei ATCC 6258 | 10 | [3] |
| 3l | Candida krusei ATCC 6258 | 10 | [3] |
| 3l | Candida glabrata ATCC 2001 | 10 | [3] |
| C1 | Candida albicans NCPF 3153 | 8-96 (MIC100) | [5] |
| C1 | Candida parapsilosis ATCC 22019 | 8-96 (MIC100) | [5] |
| 4e | Candida albicans ATCC 10231 | 1.562 | [4] |
| 4e | Candida krusei ATCC 6258 | 1.562 | [4] |
| D4 | Candida albicans | 2.2 (pMIC µM/mL) | [6] |
| D8 | Candida albicans | 1.95 (pMIC µM/mL) | [6] |
Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives against Aspergillus and Other Fungi
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| D5 | Aspergillus niger | 1.95 (pMIC µM/mL) | [6] |
| D6 | Aspergillus niger | 1.95 (pMIC µM/mL) | [6] |
| D8 | Aspergillus niger | 1.99 (pMIC µM/mL) | [6] |
| Y18 | Botrytis cinerea | 2.4 (EC50) | [7][8] |
| Y14 | Sclerotinia sclerotiorum | 71.5% inhibition at 50 µg/mL | [7][8] |
| 6j | Physalospora piricola | 86.1% inhibition at 50 µg/mL | [9][10] |
| 6h | Cercospora arachidicola | 80.6% inhibition at 50 µg/mL | [9][10] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.
1. Materials:
-
1,3,4-Thiadiazole compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Hemocytometer or McFarland standards
-
Incubator
2. Inoculum Preparation: a. Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure viability and purity. b. For yeasts, suspend 3-5 colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted loop to harvest conidia. c. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm. d. Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Assay Procedure: a. Prepare a stock solution of the 1,3,4-thiadiazole compound in DMSO. b. Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. c. Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. d. Include a growth control (inoculum without compound) and a sterility control (medium only) on each plate. e. Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
4. Reading and Interpretation: a. The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azole-like compounds, this is often a ≥50% reduction in turbidity.
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antifungal activity.
1. Materials:
-
1,3,4-Thiadiazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal strains
-
Sterile swabs
-
Incubator
-
Calipers
2. Inoculum Preparation: a. Prepare a standardized fungal suspension as described in the broth microdilution protocol (Step 2a-c).
3. Assay Procedure: a. Dip a sterile swab into the standardized inoculum and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions. b. Allow the plate to dry for 3-5 minutes. c. Aseptically place the filter paper disks impregnated with a known concentration of the 1,3,4-thiadiazole compound onto the agar surface. d. Include a control disk with the solvent used to dissolve the compound. e. Incubate the plates at 35°C for 24-48 hours.
4. Reading and Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters using calipers. b. A larger zone of inhibition generally indicates greater antifungal activity.
Visualizations
Caption: Workflow for Broth Microdilution Antifungal Assay.
Caption: Workflow for Agar Disk Diffusion Antifungal Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine against Cancer Cell Lines using MTT Assay
Introduction
Thiadiazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The 1,3,4-thiadiazole scaffold, in particular, is a versatile backbone for the design of novel therapeutic agents.[1][3] These compounds can easily cross cellular membranes due to their mesoionic nature, allowing for strong interaction with biological targets.[1][4] The anticancer efficacy of these derivatives is often influenced by the specific chemical substituents on the thiadiazole ring.[4]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific thiadiazole derivative, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[5][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Data Presentation: Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 1,3,4-thiadiazole derivatives against different cancer cell lines, as determined by the MTT assay and other similar cytotoxicity assays. This data provides a comparative context for the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | [7] |
| MDA-MB-231 | 70 - 170 | [7] | |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | [7] |
| MDA-MB-231 | 70 - 170 | [7] | |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | [7] |
| MDA-MB-231 | 70 - 170 | [7] | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | [4] |
| MCF-7 | 23.29 | [4] | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [8] |
| MDA-MB-231 | 53.4 | [8] | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | 1.78 | [7] |
| A549 | 4.04 | [7] |
Experimental Protocol: MTT Assay
This protocol details the steps for determining the cytotoxicity of this compound against a selected cancer cell line.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Compound: this compound, dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder, dissolved in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.[6] The solution should be filter-sterilized and protected from light.[9]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
96-well flat-bottom sterile microplates.
-
Humidified incubator with 5% CO2 at 37°C.
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
Inverted microscope.
-
Step-by-Step Procedure
-
Cell Seeding:
-
For adherent cells, harvest a sub-confluent culture using trypsin-EDTA and resuspend the cells in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound, typically <0.5%) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, remove the medium containing the compound from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
Data Analysis
-
Calculate Percent Viability:
-
The percentage of cell viability is calculated using the following formula:
-
The blank is the absorbance of the medium and MTT solution without cells.
-
-
Determine IC50 Value:
-
Plot a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from this curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Potential Signaling Pathways
Caption: Potential mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Development of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine as a Potential Diuretic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental evaluation of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine as a potential diuretic agent. The protocols outlined below are based on established methodologies for screening diuretic compounds and are supplemented with representative data from studies on structurally analogous 1,3,4-thiadiazole derivatives.
Introduction
1,3,4-Thiadiazole derivatives are a well-established class of heterocyclic compounds that have shown promise in the development of novel diuretic agents.[1][2][3] Their mechanism of action is often attributed to the inhibition of carbonic anhydrase (CA), an enzyme crucial for bicarbonate reabsorption in the proximal tubules of the kidneys.[1] By inhibiting CA, these compounds can increase the excretion of sodium, potassium, bicarbonate, and water, leading to a diuretic effect. This document details the synthetic route, proposed mechanism of action, and protocols for evaluating the diuretic efficacy of this compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step synthetic pathway. A closely related analog, 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine, has been synthesized, providing a viable route for obtaining the target compound. The synthesis of this analog involved the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2,4-dichlorobenzyl chloride.[1]
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
The diuretic effect of many 1,3,4-thiadiazole derivatives is linked to their ability to inhibit carbonic anhydrase isoenzymes, particularly CA-II, which is abundant in the renal tubules.[4][5] The proposed signaling pathway for this mechanism is illustrated below.
Caption: Proposed mechanism of diuretic action via carbonic anhydrase inhibition.
Experimental Protocols
In Vivo Diuretic Activity Assessment (Modified Lipschitz Test)
This protocol is designed to evaluate the diuretic activity, as well as the natriuretic, kaliuretic, and saluretic effects of the test compound in a rat model.[1]
1. Animal Model:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
-
Rats are fasted for 18 hours prior to the experiment, with water provided ad libitum.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose solution).
-
Group 2 (Standard): Reference diuretic (e.g., Hydrochlorothiazide, 10 mg/kg).
-
Group 3 (Standard): Reference carbonic anhydrase inhibitor (e.g., Acetazolamide, 10 mg/kg).
-
Group 4 (Test Compound): this compound (e.g., 10 mg/kg).
3. Procedure:
-
Administer the test compound, standard drug, or vehicle orally to the respective groups.
-
Immediately after administration, place the animals individually in metabolic cages designed for urine collection.
-
Collect urine at 5 and 24-hour intervals.
-
Measure the total volume of urine for each animal.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
4. Data Analysis:
-
Diuretic Action: (Urine volume of test group) / (Urine volume of control group).
-
Diuretic Activity: (Urine volume of test group) / (Urine volume of standard group).
-
Electrolyte Excretion: Calculate the total amount of each electrolyte excreted over the collection period.
Data Presentation
The following tables summarize representative quantitative data for a structurally similar compound, 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine (Compound 2e in the cited study), compared to control and standard diuretics.[1]
Table 1: Diuretic Effect on Urine Volume
| Group | Dose (mg/kg) | Urine Volume (mL/100g/24h) | Diuretic Action | Diuretic Activity (vs. HCTZ) |
| Control | - | 1.85 ± 0.12 | 1.00 | - |
| Hydrochlorothiazide | 10 | 4.12 ± 0.15 | 2.23 | 1.00 |
| Acetazolamide | 10 | 3.98 ± 0.11 | 2.15 | 0.97 |
| Compound 2e | 10 | 4.05 ± 0.14 | 2.19 | 0.98 |
Table 2: Effect on Urinary Electrolyte Excretion
| Group | Na+ (mmol/24h) | K+ (mmol/24h) | Cl- (mmol/24h) |
| Control | 0.48 ± 0.03 | 0.25 ± 0.02 | 0.55 ± 0.04 |
| Hydrochlorothiazide | 1.15 ± 0.06 | 0.58 ± 0.04 | 1.28 ± 0.07 |
| Acetazolamide | 1.08 ± 0.05 | 0.52 ± 0.03 | 1.19 ± 0.06 |
| Compound 2e | 1.12 ± 0.07 | 0.55 ± 0.05 | 1.25 ± 0.08 |
Experimental Workflow
The logical flow of experiments for the development of this compound as a diuretic agent is depicted in the following diagram.
Caption: Experimental workflow for diuretic agent development.
Conclusion
The available data on analogous compounds suggest that this compound holds significant potential as a diuretic agent, likely acting through the inhibition of carbonic anhydrase. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of this compound. Further studies, including dose-response relationships, toxicity profiling, and investigation of effects on different carbonic anhydrase isoforms, are warranted to fully characterize its therapeutic potential.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopolymers.org.ua [biopolymers.org.ua]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for analogs of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, a scaffold of significant interest in medicinal chemistry. The 1,3,4-thiadiazole ring is a versatile pharmacophore known to be a bioisostere of pyrimidine, suggesting its potential to interfere with DNA synthesis and other critical cellular processes.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This document outlines the key synthetic strategies, summarizes the biological data of reported analogs, and provides detailed protocols for their evaluation.
Rationale for SAR Studies
The this compound scaffold presents multiple opportunities for chemical modification to optimize biological activity and pharmacokinetic properties. SAR studies are crucial to:
-
Identify the key structural features responsible for the observed biological effects.
-
Enhance potency and selectivity for the desired molecular target.
-
Improve metabolic stability and reduce off-target toxicity.
-
Develop lead compounds for further preclinical and clinical investigation.
Modifications can be systematically introduced at three primary positions:
-
R1: Substitutions on the benzyl ring to probe electronic and steric effects.
-
R2: Alterations of the 2-amino group to explore hydrogen bonding interactions and introduce diverse functionalities.
-
Linker: Modification of the methylene bridge connecting the phenyl and thiadiazole rings.
Data Presentation: SAR of 5-benzyl-1,3,4-thiadiazol-2-amine Analogs
The following tables summarize the quantitative biological data for a series of 5-(substituted benzyl)-1,3,4-thiadiazol-2-amine analogs from various studies. It is important to note that direct comparison between different studies may be limited by variations in experimental conditions.
Anticancer Activity
The anticancer activity of 1,3,4-thiadiazole derivatives has been extensively investigated against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of protein kinases, disruption of signaling pathways like PI3K/Akt and MAPK/ERK, and induction of apoptosis.[2]
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on 2-Amino Group) | Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-dichloro | -NH2 | MCF-7 | Data not available | - |
| 2 | 4-chloro | -NH-C(=O)NH-phenyl | EAC | >50 (TGI %) | |
| 3 | 4-chloro | -NH-C(=S)NH-phenyl | EAC | >50 (TGI %) | |
| 4 | 2,4-dichloro | -NH-phenyl | MDA-MB-231 | ~70-170 | [6] |
| 5 | 4-bromo | -NH-phenyl | A549 | Potent | [7] |
| 6 | H | -NH-C(=O)NH-(4-chlorophenyl) | EAC | 60.8 (TGI %) | |
| 7 | H | -NH-C(=S)NH-(4-chlorophenyl) | EAC | 51.54 (TGI %) |
*TGI: Tumor Growth Inhibition. EAC: Ehrlich Ascites Carcinoma. Data presented for compounds 2, 3, 6, and 7 are percentage of tumor growth inhibition, not IC50 values.
SAR Observations (Anticancer):
-
The presence of electron-withdrawing groups, such as halogens (Cl, Br), on the phenyl ring appears to be favorable for anticancer activity.[4][7]
-
Substitution on the 2-amino group with urea or thiourea moieties linked to another substituted phenyl ring can lead to significant tumor growth inhibition.
-
The nature and position of the substituent on the benzyl ring can influence the potency and selectivity against different cancer cell lines.[7]
Antimicrobial Activity
1,3,4-Thiadiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9]
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on 2-Amino Group) | Organism | MIC (µg/mL) | Reference |
| 8 | H | -NH2 | S. aureus | >100 | [2] |
| 9 | H | -NH-C(=S)CH3 | S. aureus | 50 | [2] |
| 10 | 4-methyl | -NH2 | P. aeruginosa | Good activity | [3] |
| 11 | 4-chloro | -NH2 | S. aureus | 62.5 | [10] |
| 12 | 2,6-dichloro | -S-CH2- | Various | Data not available | [11] |
SAR Observations (Antimicrobial):
-
Derivatization of the 2-amino group can significantly enhance antimicrobial activity.
-
The presence of a lipophilic group on the phenyl ring can improve activity, suggesting the importance of membrane permeability.[10]
-
The specific substitution pattern on the benzyl ring influences the spectrum of activity against different microbial species.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route for the preparation of the title compound and its analogs involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative.
Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (POCl3)
This is a widely used method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Substituted phenylacetic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Phosphorus oxychloride (POCl3) or Polyphosphoric acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate solution (10%)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
A mixture of the substituted phenylacetic acid (1.0 eq) and thiosemicarbazide (1.1 eq) is added to an excess of phosphorus oxychloride or polyphosphoric acid.
-
The reaction mixture is heated at a specific temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours), with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into crushed ice with vigorous stirring.
-
The resulting precipitate is neutralized with a 10% sodium bicarbonate solution.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-(substituted benzyl)-1,3,4-thiadiazol-2-amine analog.
Biological Evaluation Protocols
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the broth medium in a 96-well plate.
-
Each well is inoculated with the microbial suspension.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel derivatives of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. The protocols detailed below are based on established methodologies for structurally related 1,3,4-thiadiazole compounds and can be adapted for the synthesis of new chemical entities with potential therapeutic applications. The primary focus is on the generation of Schiff bases and the evaluation of their potential anticancer and antimicrobial activities.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The starting material, this compound, possesses a desirable combination of a flexible dichlorobenzyl group and a reactive amino group on the thiadiazole core, making it an excellent candidate for the synthesis of diverse derivatives. This document outlines protocols for the synthesis of Schiff bases and provides methodologies for assessing their biological efficacy.
Synthesis of Novel Derivatives
General Protocol for the Synthesis of Schiff Bases
Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[3] The following is a general protocol for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and purified by recrystallization from a suitable solvent to yield the pure Schiff base derivative.
References
Application Notes and Protocols: 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,3,4-thiadiazole are a class of heterocyclic compounds recognized for their wide array of biological activities, making them valuable scaffolds in both pharmaceutical and agricultural chemistry.[1][2] In agricultural research, these compounds have demonstrated potential as fungicides, herbicides, insecticides, and antiviral agents.[3][4][5] This document focuses on the agricultural applications of a specific derivative, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, providing an overview of its potential uses, methodologies for its evaluation, and insights into its potential mechanisms of action based on related compounds. While specific data for this exact compound is limited in publicly available research, the information presented herein is extrapolated from studies on structurally similar 1,3,4-thiadiazole derivatives and provides a framework for its investigation.
Potential Agricultural Applications
Based on the biological activities of related 1,3,4-thiadiazole compounds, this compound is a candidate for investigation in the following agricultural areas:
-
Fungicide: Many 1,3,4-thiadiazole derivatives exhibit potent antifungal activity against a broad spectrum of plant pathogens.[6][7][8] The presence of the dichlorobenzyl group may enhance this activity.
-
Insecticide: Several studies have reported the insecticidal properties of 1,3,4-thiadiazole derivatives against various agricultural pests.[5][9]
-
Antiviral Agent: Certain 1,3,4-thiadiazole compounds have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[10][11]
-
Herbicide: Some 1,3,4-thiadiazole derivatives have been investigated for their herbicidal properties.[4][12]
Data on Related 1,3,4-Thiadiazole Derivatives
Table 1: Antifungal Activity of 5-Sulfonyl-1,3,4-thiadiazole Flavonoid Derivatives [6][7]
| Compound | Target Fungus | EC50 (μg/mL) |
| Compound 49 | Rhizoctonia solani | 0.28 |
| Compound 2 | Rhizoctonia solani | 0.41 |
| Various Derivatives | Botrytis cinerea | Data not specified |
| Various Derivatives | Alternaria solani | Data not specified |
| Various Derivatives | Fusarium graminearum | Data not specified |
| Various Derivatives | Colletotrichum orbiculare | Data not specified |
Table 2: Antiviral Activity of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine Derivatives against Tobacco Mosaic Virus (TMV) [10][11]
| Compound | Activity | EC50 (μg/mL) |
| E2 | Protective | 203.5 |
| Ningnanmycin (Control) | Protective | 261.4 |
Table 3: Insecticidal Activity of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives against Spodoptera littoralis [9]
| Compound | LC50 (mg/L) |
| Compound 3 | 6.42 |
| Compound 5 | 6.90 |
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound in various agricultural applications.
Protocol 1: In Vitro Antifungal Assay by Mycelial Growth Inhibition
This protocol is designed to assess the direct inhibitory effect of the test compound on the growth of pathogenic fungi.
Materials:
-
This compound
-
Pure cultures of target plant pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 45-50°C.
-
Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 μg/mL). An equivalent amount of DMSO should be added to the control plates.
-
Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
Protocol 2: In Vivo Antiviral Assay using the Half-Leaf Method
This protocol evaluates the protective and curative activity of the test compound against a plant virus, such as Tobacco Mosaic Virus (TMV), on a host plant.
Materials:
-
This compound
-
Host plants (e.g., Nicotiana tabacum cv. K326)
-
Tobacco Mosaic Virus (TMV) inoculum
-
Carborundum (abrasive powder)
-
Tween-20
-
Phosphate buffer (0.01 M, pH 7.0)
-
Spraying apparatus
Procedure:
-
Plant Preparation: Grow healthy host plants to the 5-6 leaf stage.
-
Compound Preparation: Prepare solutions of the test compound at various concentrations (e.g., 100, 200, 500 μg/mL) in a solution containing a surfactant like Tween-20 to ensure even spreading on the leaves.
-
Protective Activity Assay: a. Select healthy leaves of similar size. b. Gently rub the left half of each leaf with a solution of the test compound. The right half is treated with a control solution (e.g., water with Tween-20). c. After 24 hours, lightly dust the entire leaf surface with carborundum and inoculate with the TMV suspension by gentle rubbing. d. Rinse the leaves with water after inoculation.
-
Curative Activity Assay: a. Lightly dust the entire surface of healthy leaves with carborundum and inoculate with the TMV suspension. b. After 24 hours post-inoculation, apply the test compound solution to the left half of the leaf and the control solution to the right half.
-
Incubation: Maintain the plants in a greenhouse under controlled conditions (e.g., 25-28°C, 16h light/8h dark cycle).
-
Data Collection: After 3-4 days, count the number of local lesions on both the treated and control halves of each leaf.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.
-
EC50 Determination: Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.
Protocol 3: Insecticidal Bioassay by Leaf-Dip Method
This protocol assesses the contact and/or stomach toxicity of the test compound against a target insect pest.
Materials:
-
This compound
-
Target insects (e.g., larvae of Spodoptera littoralis)
-
Host plant leaves (e.g., cotton leaves)
-
Acetone or another suitable solvent
-
Triton X-100 or another surfactant
-
Ventilated containers
-
Filter paper
Procedure:
-
Compound Preparation: Prepare a series of concentrations of the test compound in a solvent-water mixture containing a surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for approximately 10-30 seconds. Allow the leaves to air dry. Control leaves are dipped in the solvent-water-surfactant solution without the test compound.
-
Insect Exposure: Place the treated leaves into ventilated containers lined with moist filter paper. Introduce a known number of target insects (e.g., 10-20 larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
LC50 Determination: Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis of the mortality data.
Visualizations
Synthesis and Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Insecticidal and fungicidal activity of new synthesized chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antifungal Evaluation, and Three-Dimensional Quantitative Structure-Activity Relationship of Novel 5-Sulfonyl-1,3,4-thiadiazole Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]
- 11. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 5-Substituted-1,3,4-Thiadiazol-2-amine
Q1: My reaction has resulted in a low yield or no product at all. What are the common causes?
A1: Low or non-existent yields in the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines can often be attributed to several factors:
-
Inefficient Cyclizing/Dehydrating Agent: The acid-catalyzed cyclization of the acylthiosemicarbazide intermediate is a critical step. If the dehydrating agent is not potent enough, the reaction may not proceed to completion. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to the degradation of starting materials or the final product.
-
Poor Quality of Starting Materials: Impurities in the starting carboxylic acid or thiosemicarbazide can interfere with the reaction.
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.
Issue 2: Identification of Byproducts in the Reaction Mixture
Q2: I have obtained a product, but I suspect it is contaminated with byproducts. What are the common byproducts and how can I identify them?
A2: The most common byproducts in the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines are the isomeric 4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and unreacted acylthiosemicarbazide intermediate.
-
4-Substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione: This isomer is particularly favored under alkaline or neutral conditions. It can be distinguished from the desired 1,3,4-thiadiazole by spectroscopic methods.
-
Unreacted Acylthiosemicarbazide: If the cyclization reaction is incomplete, the intermediate acylthiosemicarbazide will remain in the product mixture. This can be identified by its distinct spectroscopic features.
The following table summarizes the key spectroscopic differences to aid in the identification of the desired product and common byproducts.
| Compound | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (ppm) | Notes |
| 5-Substituted-1,3,4-thiadiazol-2-amine (Desired Product) | Absence of a strong S-H stretch around 2500-2600. Presence of N-H stretches for the amino group. | The chemical shift for the NH₂ protons can vary but is often seen in the aromatic region. | The absence of the S-H peak is a strong indicator of the thiadiazole ring formation. |
| 4-Substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (Byproduct) | Presence of a C=S stretch. May show a weak S-H stretch if in thiol tautomeric form, but often exists in the thione form. N-H stretches are also present. | The N-H and S-H protons of the triazole ring typically resonate at a much lower field (e.g., 13-14 ppm) compared to the amino group of the thiadiazole.[1] | The downfield shift of the N-H proton in the ¹H NMR is a key distinguishing feature.[1] |
| Acylthiosemicarbazide (Intermediate) | Presence of C=O and C=S stretching bands. Multiple N-H stretches. | Shows distinct signals for the amide and thioamide N-H protons. | Can be confirmed by treating the product mixture with acid, which should drive the cyclization to completion and reduce the amount of this impurity.[2] |
Frequently Asked Questions (FAQs)
Q3: How can I favor the formation of the 5-substituted-1,3,4-thiadiazol-2-amine over the 1,2,4-triazole-3-thione byproduct?
A3: The reaction conditions play a crucial role in directing the cyclization pathway. Acidic media strongly favor the formation of the 1,3,4-thiadiazole ring system.[3] Conversely, alkaline conditions tend to promote the formation of the 1,2,4-triazole isomer. Therefore, using a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid is recommended for synthesizing the desired 2-amino-1,3,4-thiadiazole.
Q4: What is a suitable method for purifying the final product?
A4: Recrystallization is the most commonly reported method for the purification of 5-substituted-1,3,4-thiadiazol-2-amines. The choice of solvent will depend on the specific solubility of the synthesized compound, with ethanol and dimethylformamide (DMF) being common choices. Monitoring the purity of the fractions by TLC is advisable.
Q5: What is the general experimental workflow for this synthesis?
A5: The following diagram illustrates a typical experimental workflow for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of the Acylthiosemicarbazide Intermediate
-
In a round-bottom flask, dissolve the desired carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add thiosemicarbazide (1 to 1.2 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude acylthiosemicarbazide can be purified by recrystallization or used directly in the next step.
Step 2: Acid-Catalyzed Cyclization
-
To a flask containing a strong dehydrating acid (e.g., concentrated sulfuric acid or polyphosphoric acid), slowly add the acylthiosemicarbazide from Step 1 in portions with stirring.
-
Heat the reaction mixture to the appropriate temperature (this will need to be optimized, but is often in the range of 60-100 °C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude 5-substituted-1,3,4-thiadiazol-2-amine by recrystallization from an appropriate solvent.
Biological Activity and Signaling Pathway
Many 5-substituted-1,3,4-thiadiazol-2-amine derivatives have shown promising biological activity, particularly as anticancer agents. One of the mechanisms through which these compounds are proposed to exert their anticancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a common feature of many cancers.
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by a 1,3,4-thiadiazole derivative.
References
- 1. pubs.vensel.org [pubs.vensel.org]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the acid-catalyzed cyclization of (2,4-dichlorophenyl)acetic acid with thiosemicarbazide. This reaction involves the formation of an acylthiosemicarbazide intermediate, which then undergoes dehydrative cyclization to form the 1,3,4-thiadiazole ring.[1][2][3][4]
Q2: What are the typical dehydrating agents used for this cyclization, and how do they compare?
A2: Several dehydrating agents can be employed, with the most common being phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[2][3][4][5][6] Each has its advantages and disadvantages in terms of yield, reaction conditions, and handling. A solid-phase method using phosphorus pentachloride (PCl₅) has also been reported to give high yields.[7]
Q3: What are the main byproducts I should be aware of?
A3: The primary byproduct is often the isomeric 1,2,4-triazole derivative, which arises from an alternative cyclization pathway of the acylthiosemicarbazide intermediate.[3] The formation of this byproduct can be influenced by the reaction conditions, particularly the pH. Maintaining acidic conditions generally favors the formation of the desired 1,3,4-thiadiazole.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress.[1][8] You can spot the reaction mixture alongside the starting materials ((2,4-dichlorophenyl)acetic acid and thiosemicarbazide) on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/chloroform mixtures). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression.
Q5: What is a suitable method for purifying the final product?
A5: The crude product is typically a solid that precipitates from the reaction mixture upon cooling or neutralization. Purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Monitor the reaction by TLC until the starting materials are consumed. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Ineffective dehydrating agent. | Ensure the dehydrating agent (e.g., H₂SO₄, POCl₃) is fresh and has not been exposed to moisture. The quantity of the dehydrating agent is also crucial; an insufficient amount may lead to reaction failure. | |
| Poor quality of starting materials. | Use pure (2,4-dichlorophenyl)acetic acid and thiosemicarbazide. Impurities can interfere with the reaction. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | As above, ensure the reaction goes to completion by extending the reaction time or increasing the temperature. |
| Inefficient purification. | Optimize the recrystallization process. Ensure the correct solvent is used and that the cooling process is slow enough to allow for the formation of pure crystals. A second recrystallization may be necessary. | |
| Presence of Byproducts (e.g., 1,2,4-triazole) | Reaction conditions favoring the byproduct. | Cyclization in a strongly acidic medium generally favors the formation of 1,3,4-thiadiazoles.[3] If using a method with adjustable pH, ensure it remains acidic. |
| Difficulty in Isolating the Product | Product is soluble in the work-up solution. | After cooling the reaction mixture, pour it onto crushed ice. The product should precipitate. If it remains in solution, careful neutralization with a base (e.g., ammonia solution) can induce precipitation.[4] |
| Formation of an oil instead of a solid. | Oiling out can occur during recrystallization if the solution is supersaturated or cooled too quickly. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. Alternatively, redissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. |
Data Presentation: Comparison of Synthetic Methods
| Method | Dehydrating Agent/Catalyst | Typical Yield | Reaction Conditions | Reference |
| Method A | Phosphorus Oxychloride (POCl₃) | Good to High | Reflux, 2-15 hours | [5][10] |
| Method B | Concentrated Sulfuric Acid (H₂SO₄) | Good | 60-70°C, 5 hours | [4] |
| Method C | Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE) | 64-80% | 60°C to reflux, 10 hours | [6][11][12] |
| Method D | Phosphorus Pentachloride (PCl₅) (Solid-Phase) | >91% | Room temperature, grinding | [7] |
Experimental Protocols
Method A: Synthesis using Phosphorus Oxychloride (POCl₃)
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place (2,4-dichlorophenyl)acetic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Carefully add phosphorus oxychloride (3-5 eq) portion-wise while cooling the flask in an ice bath.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until the product precipitates completely.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method B: Synthesis using Concentrated Sulfuric Acid (H₂SO₄)
-
To a beaker containing concentrated sulfuric acid, add a mixture of (2,4-dichlorophenyl)acetic acid (1.0 eq) and thiosemicarbazide (1.1 eq) portion-wise with constant stirring, keeping the temperature below 20°C with an ice bath.
-
After the addition is complete, heat the mixture in a water bath at 60-70°C for 5 hours.[4]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Allow the mixture to stand for some time, then neutralize with a base (e.g., concentrated ammonia solution) to precipitate the product.
-
Filter the solid, wash with cold water until the washings are free of sulfate ions, and dry.
-
Recrystallize the crude product from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1,3,4-Thiadiazole Derivatives
For researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole derivatives, low aqueous solubility is a frequent and significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-thiadiazole derivative is insoluble in aqueous buffers. Where do I start?
A1: Most 1,3,4-thiadiazole derivatives exhibit poor solubility in water and aqueous buffers but are often soluble in organic solvents like dimethyl sulfoxide (DMSO), acetone, and methanol.[1] The first step is typically to prepare a concentrated stock solution in an appropriate organic solvent, usually DMSO. This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can affect your assay.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A2: This is a common issue known as "crashing out." Here are several troubleshooting steps you can take, starting with the simplest:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility. High concentrations of organic solvents can be toxic to cells or interfere with enzymatic assays.
-
Use a Co-solvent System: Instead of relying solely on one organic solvent, a mixture of co-solvents can sometimes improve solubility.
-
pH Adjustment: If your 1,3,4-thiadiazole derivative has ionizable functional groups (e.g., amino or carboxylic acid groups), its solubility will be pH-dependent. Altering the pH of your aqueous buffer can significantly increase solubility by ionizing the compound.
-
Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious with heat-labile compounds.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.
If these initial steps are unsuccessful, you may need to consider more advanced formulation strategies as detailed in the experimental protocols section.
Q3: Why do many 1,3,4-thiadiazole derivatives have low aqueous solubility?
A3: The low aqueous solubility of many 1,3,4-thiadiazole derivatives can be attributed to several factors related to their molecular structure. The 1,3,4-thiadiazole ring itself is a planar, aromatic heterocycle. When substituted with other nonpolar or aromatic groups, the resulting molecule often has a rigid, crystalline structure with strong intermolecular interactions. These strong crystal lattice forces require a significant amount of energy to break, making it difficult for water molecules to solvate the individual molecules. Additionally, the overall lipophilicity ("greasiness") of the molecule plays a crucial role; molecules with high lipophilicity tend to be less soluble in water.
Q4: Can structural modifications to my 1,3,4-thiadiazole derivative improve its solubility?
A4: Yes, strategic structural modifications can significantly enhance aqueous solubility. Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the molecule's ability to form hydrogen bonds with water. The position of these substituents on the aromatic rings can also influence solubility.
Quantitative Solubility Data
The aqueous solubility of 1,3,4-thiadiazole derivatives can vary widely depending on their specific chemical structures. Below is a summary of available quantitative and qualitative solubility data for some representative compounds.
| Compound Name | Structure | Aqueous Solubility | Comments |
| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Very slightly soluble in water, slightly soluble in alcohol. | Belongs to the sulfonamide class, known for antibacterial properties.[2] |
| Methazolamide | N-(4-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide | Very slightly soluble in water (0.999 g/L) and ethanol.[3] | A potent carbonic anhydrase inhibitor. |
| Sulfamethizole | 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Soluble 1:2000 in water. Slightly soluble in methanol, DMSO, and DMF.[4] | A sulfonamide antibacterial agent. |
| 2-Amino-1,3,4-thiadiazole | 2-amino-1,3,4-thiadiazole | Soluble in water (25 mg/mL). | A basic building block for more complex derivatives.[1] |
| General 1,3,4-Thiadiazole-containing Azo Dyes | Varies | Generally insoluble in water. Highly soluble in DMSO, acetone, and methanol. | These compounds are often high-melting solids.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at enhancing the aqueous solubility of 1,3,4-thiadiazole derivatives.
Protocol 1: Shake-Flask Method for Determining Aqueous Solubility
Objective: To determine the thermodynamic equilibrium solubility of a 1,3,4-thiadiazole derivative in an aqueous buffer.
Materials:
-
1,3,4-thiadiazole derivative (powder)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Co-solvent (e.g., DMSO, if necessary for analysis)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the powdered 1,3,4-thiadiazole derivative to a vial containing a known volume of the aqueous buffer. The goal is to have undissolved solid remaining after equilibration.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., the aqueous buffer or a co-solvent mixture) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and apparent solubility of a 1,3,4-thiadiazole derivative by dispersing it in a hydrophilic polymer matrix.
Materials:
-
1,3,4-thiadiazole derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
Common solvent (a solvent that dissolves both the compound and the polymer, e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolve a known amount of the 1,3,4-thiadiazole derivative and the chosen hydrophilic polymer in the common solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure or by placing the solution in a vacuum oven at a controlled temperature.
-
The resulting solid film or mass is the solid dispersion.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The solubility of the resulting powder can then be determined using the shake-flask method (Protocol 1) and compared to the solubility of the pure compound.
Protocol 3: Cyclodextrin Complexation
Objective: To enhance the aqueous solubility of a 1,3,4-thiadiazole derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
1,3,4-thiadiazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration.
-
Slowly add the 1,3,4-thiadiazole derivative to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to allow for complex formation.
-
After equilibration, filter the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved 1,3,4-thiadiazole derivative in the filtrate using a suitable analytical method. The increase in concentration compared to the solubility in the buffer alone represents the enhancement due to cyclodextrin complexation.
Visual Troubleshooting Guides
Troubleshooting Precipitation During Aqueous Dilution
Caption: A workflow for troubleshooting compound precipitation.
General Strategy for Enhancing Aqueous Solubility
Caption: Strategies for improving the solubility of 1,3,4-thiadiazole derivatives.
References
optimizing reaction conditions for the synthesis of 1,3,4-thiadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1,3,4-thiadiazoles, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,3,4-thiadiazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Inefficient Dehydration: The cyclization step to form the thiadiazole ring requires the removal of a water molecule. If the dehydrating agent is weak, insufficient in quantity, or has degraded, the reaction will not proceed to completion.
-
Solution: Ensure you are using a potent dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1] The choice and amount of the dehydrating agent are critical. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, an insufficient amount of polyphosphate ester (PPE) can lead to reaction failure.[1]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, many require heating to overcome the activation energy for cyclization. Conversely, excessive heat can cause degradation of starting materials or the final product.[1]
-
Solution: Monitor the reaction temperature closely. If the reaction is sluggish, a modest increase in temperature may be beneficial. For microwave-assisted synthesis, optimization of both temperature and irradiation time is key to enhancing yields.[1]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration to reach completion.
-
Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time.[1]
-
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can significantly hinder the reaction rate. One common issue is the acyl hydrazide derivative not dissolving in the solvent during the initial step.[1]
-
Solution: If solubility is a problem, consider exploring alternative solvents such as tetrahydrofuran (THF), dioxane, or isopropanol.[1]
-
Q2: I am observing significant side product formation. How can I identify and minimize these unwanted products?
A2: The formation of side products is a common challenge in 1,3,4-thiadiazole synthesis. The nature of these byproducts often depends on the synthetic route.
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, there is a possibility of cyclization leading to the formation of 1,2,4-triazole derivatives as side products, particularly under alkaline conditions.
-
Solution: To favor the formation of the desired 1,3,4-thiadiazole, the cyclization should be carried out in an acidic medium.
-
-
Formation of 1,3,4-Oxadiazoles: A common side product in this synthesis is the corresponding 1,3,4-oxadiazole derivative.
-
Identification: The oxadiazole byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (due to the presence of oxygen instead of sulfur).
-
Minimization: The choice of reagents can influence the product distribution. The use of Lawesson's reagent can favor the formation of the thiadiazole over the oxadiazole.[2] Careful control of reaction temperature and time can also help minimize the formation of unwanted byproducts.
-
Q3: I am having difficulty purifying my 1,3,4-thiadiazole product. What is the recommended procedure?
A3: Effective purification is crucial to remove unreacted starting materials, the cyclizing agent, and any side products.
-
Work-up Procedure: After the reaction is complete, the mixture is typically cooled and then carefully quenched by pouring it onto ice or into cold water.[3] This is often followed by basification with a solution like sodium hydroxide or ammonia to a pH of 8.[4]
-
Recrystallization: The crude product obtained after filtration can often be purified by recrystallization.[3] Ethanol is a commonly used solvent for recrystallization of 1,3,4-thiadiazole derivatives.[3][5] The general principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.[6]
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of reaction conditions and yields.
Table 1: Comparison of Dehydrating Agents and Reaction Conditions
| Starting Materials | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid, Thiosemicarbazide | POCl₃ | - | Reflux | 4 | - | [5] |
| Substituted benzoyl thiosemicarbazide | Conc. H₂SO₄ | - | 60-70 | 5 | - | [7] |
| Carboxylic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform | Reflux | 10 | 64.4 | [8] |
| Thiosemicarbazide, Carboxylic acid | Phosphorus pentachloride | - | Room Temp | - | >91 | [4] |
| Acyl thiosemicarbazide | p-TsCl | N-methyl-2-pyrrolidone | - | - | High | [9] |
Table 2: Yields of 2-Amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Pentachloride
| Carboxylic Acid | Yield (%) |
| Propionic acid | 92.6 |
| p-Nitrobenzoic acid | 96.7 |
Data extracted from a solid-phase synthesis method.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 1,3,4-thiadiazoles.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is adapted from a method utilizing phosphorus oxychloride as the dehydrating agent.[5]
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide (KOH) solution
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzoic acid and thiosemicarbazide.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, carefully add 25 mL of distilled water dropwise.
-
Neutralize the mixture with a potassium hydroxide solution.
-
The resulting precipitate is filtered, washed with distilled water, and dried.
-
The crude product is then recrystallized from ethanol.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Concentrated Sulfuric Acid
This protocol describes the cyclization of a substituted benzoyl thiosemicarbazide.[3][7]
Materials:
-
4-substituted benzoyl thiosemicarbazide (0.02 mol)
-
Concentrated sulfuric acid (20 mL)
-
Crushed ice/ice-water
-
Concentrated ammonia solution
-
Ether
-
Ethanol
Procedure:
-
Add the 4-substituted benzoyl thiosemicarbazide portion-wise to the concentrated sulfuric acid with shaking.
-
Heat the mixture on a water bath at 90°C with stirring for 2 hours.[3]
-
After cooling, pour the mixture onto ice-water.
-
Neutralize the solution with a concentrated ammonia solution while cooling.
-
Filter the formed precipitate and wash it with ether.
-
Recrystallize the crude product from ethanol.[3]
Visual Diagrams
The following diagrams illustrate key workflows and mechanisms in the synthesis of 1,3,4-thiadiazoles.
Caption: Reaction mechanism for the synthesis of 1,3,4-thiadiazoles.
Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. chemmethod.com [chemmethod.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Question: I am experiencing a significant loss of my compound during recrystallization, resulting in a low yield. What could be the cause and how can I improve it?
-
Answer: Low recovery during recrystallization can stem from several factors. The most common reasons include the selection of a suboptimal solvent system where the compound is too soluble even at low temperatures, or using an excessive volume of solvent. To address this, a careful selection of the recrystallization solvent is crucial. Ethanol has been successfully used for the recrystallization of similar 1,3,4-thiadiazole derivatives.[1] If ethanol is not providing satisfactory results, consider a solvent system screen with alternatives such as isopropanol, acetonitrile, or mixtures like ethanol/water or acetone/hexanes. It is also critical to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.
Issue 2: Persistent Impurities After Recrystallization
-
Question: Despite multiple recrystallization attempts, my product remains contaminated with impurities. How can I remove these persistent impurities?
-
Answer: If recrystallization fails to remove impurities, it is likely that these impurities have similar solubility profiles to your target compound. Potential impurities in the synthesis of this compound could include unreacted starting materials such as 2,4-dichlorophenylacetic acid and thiosemicarbazide, or side-products from the cyclization reaction. In this scenario, column chromatography is the recommended next step. Due to the basic nature of the amine group on the thiadiazole ring, interactions with the acidic silica gel can lead to peak tailing and poor separation. To mitigate this, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.
Issue 3: Oily Product Instead of Crystals
-
Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To encourage crystallization, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, adding a seed crystal of the pure compound can initiate crystallization. If these methods are unsuccessful, you may need to reconsider your solvent system. A solvent pair, where the compound is soluble in one solvent and insoluble in the other (e.g., acetone/hexanes), can be effective. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid, then gently heat until it is clear again and allow it to cool slowly.
Issue 4: Compound Streaking/Tailing on Silica Gel TLC/Column Chromatography
-
Question: When I run a TLC or a column with my compound, it streaks or tails significantly. How can I achieve better separation?
-
Answer: Streaking or tailing of basic compounds like this compound on silica gel is a common problem due to the acidic nature of the silica. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance. To resolve this, add a small percentage of a base, such as triethylamine or ammonia, to your eluent system. A common starting point is to use a mobile phase of ethyl acetate/hexanes with 0.5% triethylamine. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines commonly involves the cyclization of a carboxylic acid derivative with thiosemicarbazide. Therefore, the most probable impurities are unreacted 2,4-dichlorophenylacetic acid and thiosemicarbazide. Side-products from incomplete cyclization or decomposition of starting materials under the reaction conditions can also be present.
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on procedures for similar compounds, ethanol is a good first choice for recrystallization.[1] If your compound is highly soluble in ethanol at room temperature, consider a mixed solvent system. A good approach is to dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., acetone or ethanol) and then slowly add a solvent in which it is poorly soluble (e.g., water or hexanes) until the solution becomes cloudy. Gently warm the mixture to redissolve the solid and then allow it to cool slowly.
Q3: What mobile phase should I start with for column chromatography?
A3: A good starting point for column chromatography on silica gel would be a gradient of ethyl acetate in hexanes. Given the polarity of the amine, you will likely need a moderate to high percentage of ethyl acetate. It is highly recommended to include 0.1-1% triethylamine in your eluent to prevent peak tailing. A typical starting gradient could be from 20% to 80% ethyl acetate in hexanes.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound should be assessed using a combination of techniques. Thin-layer chromatography (TLC) can provide a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will not only confirm the structure of your compound but can also reveal the presence of impurities. Finally, melting point analysis can be a good indicator of purity; a sharp melting point range is indicative of a pure compound.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Expected Outcome | Purity Range Achieved |
| Ethanol | Good for removing non-polar impurities. | 95-98% |
| Isopropanol/Water | Effective for removing polar impurities. | 96-99% |
| Acetone/Hexanes | Good for compounds that are highly soluble in polar solvents. | 97-99.5% |
| Ethyl Acetate | Can be effective if impurities have different polarities. | 95-98.5% |
Table 2: Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Gradient Profile | Expected Elution |
| Silica Gel | Hexanes/Ethyl Acetate with 0.5% Triethylamine | 20% to 80% Ethyl Acetate over 20 column volumes | The product should elute after non-polar impurities. |
| Alumina (basic) | Hexanes/Ethyl Acetate | 10% to 70% Ethyl Acetate over 20 column volumes | May provide better peak shape without the need for a basic additive. |
| C18 Reverse Phase | Water/Acetonitrile with 0.1% Formic Acid | 30% to 90% Acetonitrile over 20 column volumes | Useful if the compound is unstable on silica or alumina. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the starting mobile phase (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the silica bed.
-
Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 20% to 80% ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for peak tailing during silica gel chromatography.
References
avoiding common pitfalls in 1,3,4-thiadiazole synthesis
Welcome to the technical support center for 1,3,4-thiadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, particularly from the common route involving thiosemicarbazide and carboxylic acids or their derivatives.
Low or No Product Yield
Q1: My reaction yield is very low, or I'm not getting any of the desired 1,3,4-thiadiazole product. What are the likely causes and how can I fix this?
A1: Low or no yield is a frequent issue stemming from several factors. Here's a systematic approach to troubleshoot this problem:
-
Inefficient Dehydrating/Cyclizing Agent: The cyclodehydration of the intermediate acylthiosemicarbazide is a critical step that requires a potent dehydrating agent.
-
Troubleshooting:
-
Choice of Agent: Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and polyphosphate ester (PPE). The choice of agent can be substrate-dependent.[1][2] If one agent fails, consider trying another. For instance, some syntheses that are problematic with H₂SO₄ or POCl₃ may proceed with PPA or PPE.[1][2]
-
Quantity of Agent: An insufficient amount of the dehydrating agent is a common cause of reaction failure. For example, when using PPE, a sufficient quantity (e.g., at least 20 g per 5 mmol of carboxylic acid) is crucial.[2]
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in overcoming the activation energy for cyclization.
-
Troubleshooting:
-
-
Poor Quality of Starting Materials: Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your reagents before starting the synthesis. Recrystallize or purify starting materials if necessary.
-
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Solubility Issues: Poor solubility of starting materials in the chosen solvent can hinder the reaction.
-
Troubleshooting: If solubility is an issue, consider exploring alternative solvents. For example, if reactants are insoluble in ethanol, solvents like THF, dioxane, or isopropanol may be more effective.[1]
-
Side Product Formation
Q2: I'm observing significant side product formation in my reaction. How can I identify and minimize them?
A2: The formation of side products is a common challenge, with the most prevalent being the isomeric 1,2,4-triazoles.
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, cyclization can lead to the formation of 1,2,4-triazole derivatives, particularly under alkaline conditions.[3]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture.
-
Troubleshooting: Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, revisit the troubleshooting steps for low yield (e.g., temperature, catalyst amount).
-
Product Purification Challenges
Q3: I'm having difficulty purifying my 1,3,4-thiadiazole product. What are the best practices?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or residual dehydrating agents.
-
Work-up Procedure:
-
After the reaction, the mixture is typically poured into ice-water to precipitate the crude product.[4][5]
-
Neutralization is often necessary. An alkaline solution (e.g., ammonium hydroxide, sodium carbonate, or sodium hydroxide) is added to neutralize the strong acid and precipitate the free base of the 2-amino-1,3,4-thiadiazole.[4][5][6] The pH is typically adjusted to around 8.[6]
-
-
Recrystallization:
-
Recrystallization is a common and effective technique for purifying the final product.
-
Choice of Solvent: Suitable solvents for recrystallization include ethanol, or mixtures like DMF/water.[6] The choice of solvent will depend on the specific solubility of your compound.
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes various methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, highlighting the reaction conditions and reported yields.
| Method | Dehydrating/Cyclizing Agent | Typical Reaction Conditions | Reported Yield (%) | Reference(s) |
| Conventional Heating | Conc. H₂SO₄ | Heat at 80-90 °C for 4 hours | Good | [7] |
| Conventional Heating | POCl₃ | Heat at 80-90 °C for 1 hour, then reflux in water for 4 hours | up to 91% | [5] |
| Conventional Heating | Polyphosphoric Acid (PPA) | Heat at 100-120 °C for 1-2 hours | Good | [4] |
| Conventional Heating | Polyphosphate Ester (PPE) | Reflux in chloroform for 10 hours | 64.4% | [2] |
| Solid-Phase Grinding | PCl₅ | Grind at room temperature | up to 97.6% | [6] |
| Microwave Irradiation | Conc. H₂SO₄ | Microwave irradiation | Improved yields | [1] |
| Iodine-Mediated Oxidation | I₂ / K₂CO₃ | Oxidative cyclization of thiosemicarbazones in 1,4-dioxane | Moderate to good | [8][9] |
Experimental Protocols
Below are detailed methodologies for key experiments in 1,3,4-thiadiazole synthesis.
Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-thiadiazoles using POCl₃
This protocol is adapted from a general procedure for the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide.[5]
-
Reaction Setup: In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) for 20 minutes at room temperature.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully add 40 mL of water. Reflux the resulting suspension for 4 hours.
-
Work-up and Isolation: Cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solid-Phase Synthesis of 2-Amino-5-Substituted-1,3,4-thiadiazoles using PCl₅
This method describes a solvent-free approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[6]
-
Mixing of Reagents: In a dry reaction vessel (e.g., a mortar), add thiosemicarbazide (A mol), the carboxylic acid (B mol), and phosphorus pentachloride (PCl₅, C mol) in a molar ratio of A:B:C = 1:(1–1.2):(1–1.2).
-
Grinding: Grind the mixture evenly at room temperature until a homogeneous solid is obtained. Let the mixture stand to allow the reaction to complete.
-
Work-up: Transfer the crude product to a beaker and add a 5% aqueous solution of sodium carbonate until the pH of the mixture is between 8.0 and 8.2.
-
Isolation and Purification: Filter the mixed liquid to collect the solid product. Dry the filter cake and then recrystallize it from a suitable solvent system, such as a 1:2 mixture of N,N-dimethylformamide (DMF) and water, to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[6]
Visualizations
Experimental Workflow: Synthesis from Carboxylic Acid and Thiosemicarbazide
The following diagram illustrates a typical experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: General workflow for 1,3,4-thiadiazole synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process for troubleshooting low yields in 1,3,4-thiadiazole synthesis.
Caption: Troubleshooting flowchart for low product yield.
Logical Relationship: Formation of 1,3,4-Thiadiazole vs. 1,2,4-Triazole
The following diagram illustrates how reaction conditions influence the cyclization pathway of the acylthiosemicarbazide intermediate.
Caption: Influence of pH on cyclization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
resolving inconsistencies in biological assay results for thiadiazole compounds
Welcome to the technical support center for researchers utilizing thiadiazole compounds in biological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve inconsistencies and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in the IC50 values for my thiadiazole compound across different experiments?
A1: Inconsistent IC50 values are a frequent challenge and can arise from several factors:
-
Biological Variability: The physiological state of cells, including their passage number, density, and metabolic activity, can significantly influence their response to a compound.[1] It is crucial to maintain consistent cell culture conditions.
-
Compound Stability: Thiadiazole compounds can degrade over time in stock solutions, especially if not stored properly.[1] This leads to variations in the effective concentration of the active compound.
-
Experimental Parameters: Minor variations in incubation times, reagent concentrations, and even the specific batch of reagents can contribute to variability.[1][2]
Q2: My thiadiazole analog showed promising activity in a primary high-throughput screen (HTS), but I cannot reproduce the results in secondary assays. What is the likely cause?
A2: This discrepancy is often indicative of a "false positive" result in the primary screen. Thiazole-containing compounds are known as "frequent hitters" and can interfere with assay technologies non-specifically.[1] Potential reasons include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1]
-
Assay Interference: Thiadiazoles may interfere with the assay readout itself. They can be colored, autofluorescent, or quench the signal of a fluorescent reporter molecule.[1]
-
Reactivity: Some thiadiazole derivatives can be reactive and covalently modify proteins or other components of the assay.[1]
Q3: I suspect my thiadiazole compound is causing off-target effects. What are the typical signs and how can I minimize them?
A3: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses.[3] Common signs include:
-
Broad-Spectrum Cytotoxicity: Similar levels of toxicity in both target (e.g., cancer) and non-target (e.g., healthy) cell lines suggest a lack of selectivity.[3]
-
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) can cause cellular damage unrelated to the intended mechanism of action.[3]
-
Mitochondrial Disruption: The compound may disrupt mitochondrial membrane potential, a common off-target effect that can lead to apoptosis.[3]
To minimize off-target effects, it is crucial to perform dose-response curves to identify a therapeutic window and to use appropriate control cell lines.[3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Precipitation of hydrophobic compounds like many thiadiazole derivatives is a common problem when diluting from a DMSO stock into an aqueous assay buffer.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%), as higher concentrations can be toxic to cells and promote compound precipitation.[4]
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[4] This gradual change in solvent polarity can help maintain solubility.
-
Use a Surfactant: For compounds with very poor aqueous solubility, consider adding a low, non-toxic concentration of a surfactant like Tween-80. Remember to include a vehicle control with the surfactant alone to ensure it doesn't interfere with the assay.[4]
-
Assess Solubility: Before a large-scale experiment, perform a simple visual solubility test by preparing the compound at the final assay concentration in the assay buffer and observing for any precipitation after a short incubation.[4]
Troubleshooting Workflow for Compound Precipitation
Issue 2: Assay Interference
Thiadiazole compounds can directly interfere with assay signals, leading to false-positive or false-negative results.
Troubleshooting Steps for Fluorescence-Based Assays:
-
Check for Autofluorescence: Run a control plate containing only the compound in the assay buffer to see if the compound itself is fluorescent at the excitation and emission wavelengths used.
-
Test for Fluorescence Quenching: Add your compound to a solution containing the fluorescent probe used in your assay and measure the signal. A decrease in signal indicates quenching.[1]
-
Look for Light Scattering: Visually inspect the wells for any precipitate, as this can cause light scattering and interfere with readings. Centrifuging the plate before reading may help.[1]
-
Assess Redox Activity: Some thiadiazoles are redox-active and can interfere with assays that use redox-sensitive probes. Use known redox-cycling agents as controls to evaluate this possibility.[1]
Logical Workflow for Identifying Assay Interference
Data Presentation
Table 1: Factors Influencing IC50 Values of Thiadiazole Compounds
| Factor | Potential Impact on IC50 | Recommendations for Consistency |
| Cell Passage Number | Higher passage numbers can lead to genetic drift and altered drug sensitivity.[1] | Use cells within a defined, low passage number range. |
| Cell Seeding Density | Inconsistent cell numbers can affect the compound-to-cell ratio and growth rates.[1] | Use a hemocytometer or automated cell counter for accurate seeding. |
| Compound Stability | Degradation of the compound in stock solutions or assay media leads to a lower effective concentration.[1] | Prepare fresh dilutions from a frozen stock for each experiment. |
| Solvent Concentration | High concentrations of solvents like DMSO can have cytotoxic effects and influence compound solubility.[4] | Maintain a consistent and low final solvent concentration (e.g., <0.5% DMSO). |
| Incubation Time | The duration of compound exposure can significantly alter the observed biological effect.[1] | Standardize and strictly adhere to the defined incubation times. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add DMSO (200 µL) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[5]
MAO-A Inhibition Assay
This fluorescence-based assay is used to determine the inhibitory activity of compounds against Monoamine Oxidase A (MAO-A).
Principle: A non-fluorescent substrate is oxidized by MAO-A to produce the highly fluorescent product, resorufin. The rate of resorufin production is proportional to the enzyme activity. Inhibitors will reduce the rate of fluorescence generation.[6]
Methodology:
-
Reagent Preparation: Prepare solutions of MAO-A enzyme, the test compound, and a suitable substrate (e.g., Amplex Red).
-
Reaction Initiation: In a 96-well plate, combine the MAO-A enzyme and varying concentrations of the thiadiazole compound. Initiate the reaction by adding the substrate.[6]
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a kinetic plate reader.[6]
-
Data Analysis: Determine the reaction rate and calculate the percent inhibition relative to the vehicle control.
Signaling Pathways
Thiadiazole derivatives have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][7]
Simplified PI3K/Akt Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are related to its limited solubility, potential for hydrolysis under strongly acidic or basic conditions, and possible degradation due to oxidation or photodegradation. The 1,3,4-thiadiazole ring is generally stable due to its aromaticity, but the exocyclic amino group and the benzyl moiety can be susceptible to degradation.[1][2][3]
Q2: In which solvents is this compound most stable?
A2: While specific stability data is limited, polar aprotic solvents such as DMSO and DMF are commonly used for initial dissolution. For aqueous buffers, it is crucial to determine the optimal pH range for stability, which is typically near neutral pH. Co-solvents may be necessary to maintain solubility in aqueous media.
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: The stability of this compound can be pH-dependent. The 2-amino-1,3,4-thiadiazole core can undergo acid- or base-catalyzed hydrolysis, potentially leading to ring opening or modification of the amino group. Extreme pH values should be avoided during storage and experimentation.
Q4: Is the compound sensitive to light?
A4: Thiazole and thiadiazole derivatives can be susceptible to photodegradation.[4] It is recommended to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil, especially during long-term storage or prolonged experiments.
Q5: What are the likely degradation products?
A5: Potential degradation could involve the cleavage of the benzyl group, oxidation of the sulfur atom in the thiadiazole ring, or hydrolysis of the amino group. The benzylamine moiety, for instance, can degrade to form corresponding aldehydes.[5] Forced degradation studies are recommended to identify the specific degradation products under various stress conditions.
Troubleshooting Guides
Issue 1: Precipitation of the compound from solution.
-
Possible Cause: Poor solubility in the chosen solvent system.
-
Troubleshooting Steps:
-
Increase the concentration of the organic co-solvent: If working with aqueous buffers, gradually increase the percentage of a miscible organic solvent like DMSO or ethanol.
-
Adjust the pH: Determine the pKa of the compound and adjust the pH of the solution to a point where the ionized (and likely more soluble) form is favored, while considering pH-dependent stability.
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Gentle Warming: Carefully warm the solution, but monitor for any signs of degradation.
-
Issue 2: Loss of compound activity or concentration over time.
-
Possible Cause: Chemical degradation of the compound.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your solution is within a stable range (typically near neutral). Avoid strongly acidic or basic conditions.
-
Protection from Light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Low-Temperature Storage: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant may be beneficial, but compatibility must be verified.
-
Issue 3: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.
-
Use a Stability-Indicating HPLC Method: Ensure your analytical method can separate the parent compound from its potential degradation products. This typically involves using a gradient elution on a C18 column.
-
Mass Spectrometry Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| DMF | > 50 |
| Methanol | ~5 |
| Ethanol | ~2 |
| Acetonitrile | ~1 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Hypothetical Results of a Forced Degradation Study
| Stress Condition | Duration | Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 24 h | 15% | Hydrolysis of amino group |
| 0.1 M NaOH | 24 h | 25% | Thiadiazole ring opening |
| 3% H₂O₂ | 24 h | 40% | S-oxide formation |
| Heat (80°C) | 48 h | 10% | Minor degradation |
| Light (UV) | 24 h | 30% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. isres.org [isres.org]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostabilization of polyvinyl chloride by some new thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Analytical Methods for 1,3,4-Thiadiazole Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the characterization of 1,3,4-thiadiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of 1,3,4-thiadiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the aromatic proton signals in my ¹H NMR spectrum shifted significantly downfield after introducing a 1,3,4-thiadiazole ring? Answer: The 1,3,4-thiadiazole ring is an electron-withdrawing heterocycle. This characteristic leads to a deshielding effect on the protons of adjacent aromatic rings, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this shift can offer insights into the electronic interplay between the thiadiazole moiety and its substituents.
Question: I am observing a very broad and low-intensity signal for my -OH or -NH proton. Is this normal? Answer: Yes, this is a common observation, especially if intramolecular hydrogen bonding is possible. For instance, hydrogen bonding between a phenolic -OH group and a nitrogen atom on the thiadiazole ring can lead to significant broadening and reduced intensity of the -OH stretching band.[1]
Question: My ¹H-NMR spectra for some 1,3,4-thiadiazole derivatives show an extra set of low-intensity signals, suggesting the presence of isomers. What could be the cause? Answer: The presence of isomers can arise from restricted rotation around the bond linking the thiadiazole ring to a substituent, such as a resorcinol group. The ratio of these isomers can be influenced by the solvent used for the NMR analysis.[2]
Infrared (IR) Spectroscopy
Question: What are the key characteristic IR absorption bands for a 1,3,4-thiadiazole derivative? Answer: Key vibrations for the 1,3,4-thiadiazole ring system include:
-
C=N stretching: Typically observed in the 1639-1649 cm⁻¹ range.[3]
-
N-H stretching (for amino-substituted thiadiazoles): Look for bands around 3167-3262 cm⁻¹.[4]
-
C-S stretching: These vibrations are usually found in the 1183-1575 cm⁻¹ range.[4]
-
C=S stretching (for thione tautomers): If the derivative can exist in a thione form, a C=S stretching band may be present around 1118-1174 cm⁻¹.[3]
Question: The FT-IR spectrum of my synthesized 2-amino-5-substituted-1,3,4-thiadiazole is missing the characteristic C=S band from the thiosemicarbazide starting material. Is this an issue? Answer: No, this is expected. The disappearance of the C=S stretching vibration from the thiosemicarbazide and the appearance of a C=N stretching band for the thiadiazole ring (around 1639-1649 cm⁻¹) are strong indicators of successful cyclization and formation of the 1,3,4-thiadiazole ring.[3]
Mass Spectrometry (MS)
Question: What is a typical fragmentation pattern for 1,3,4-thiadiazole derivatives in mass spectrometry? Answer: Fragmentation of 1,3,4-thiadiazole derivatives often starts with the loss of their substituents.[1] The thiadiazole ring itself can then undergo cleavage. Common fragmentation pathways involve the breaking of multiple bonds within the ring, leading to characteristic fragment ions. For example, the decomposition of a protonated 2-amino-5-aryl-1,3,4-thiadiazole might produce signals at m/z 108, 135, and 149.[1] The precise fragmentation pattern is highly dependent on the overall structure of the compound and the ionization method used.
Question: In the mass spectrum of my acetylated 1,3,4-thiadiazole derivative, I see fragments corresponding to the loss of acetyl groups. Is this a normal fragmentation pathway? Answer: Yes, the loss of acetyl moieties is a common initial fragmentation step for acetylated 1,3,4-thiadiazole derivatives. For instance, a fully acetylated compound might first lose O-acetyl groups, followed by the loss of an amide acetyl group, leading to the protonated ion of the non-acetylated core structure.[1]
High-Performance Liquid Chromatography (HPLC)
Question: I am observing peak tailing in the HPLC analysis of my 1,3,4-thiadiazole derivative. What are the possible causes and solutions? Answer: Peak tailing for nitrogen-containing heterocyclic compounds like 1,3,4-thiadiazoles can be due to interactions with acidic silanol groups on the silica-based column.
-
Cause: The basic nitrogen atoms in the thiadiazole ring can interact with residual acidic silanol groups on the column packing material.
-
Solution:
-
Use a high-purity silica-based column with minimal silanol activity.
-
Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically by lowering the pH).
-
Add a basic modifier, such as triethylamine (TEA), to the mobile phase to compete with your analyte for interaction with the active sites. However, with modern high-purity columns, TEA is often not necessary.[5]
-
Ensure your sample is fully dissolved and does not overload the column.
-
Question: My retention times are drifting during a series of HPLC injections. What should I check? Answer: Retention time drift can be caused by several factors:
-
Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. It may require pumping 20 or more column volumes of the new mobile phase.[6]
-
Mobile Phase Composition Change: Prepare fresh mobile phase, as evaporation of the more volatile component can alter the composition over time. Ensure solvents are miscible.[6]
-
Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature.[6]
-
Flow Rate Instability: Check for leaks in the system and ensure the pump is delivering a constant flow rate.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the 1,3,4-thiadiazole ring itself? A1: The chemical shifts for the carbon atoms of the 1,3,4-thiadiazole ring are highly characteristic and appear far downfield. For 2,5-disubstituted 1,3,4-thiadiazoles, the two carbon signals can be observed in the range of δ 158-181 ppm.[4][8][9] For example, in some derivatives, these peaks appear at approximately 164-166 ppm and 178-181 ppm.[9] Protons directly attached to the thiadiazole ring (if not substituted) would also have characteristic shifts, but substituted derivatives are more common.
Q2: How can I confirm the successful synthesis of a 2-amino-1,3,4-thiadiazole from a thiosemicarbazide precursor? A2: A combination of spectroscopic methods is ideal. In FT-IR, you should see the disappearance of the C=S stretch from the thiosemicarbazide and the appearance of a C=N stretch from the newly formed ring.[3] In ¹H NMR, the disappearance of the thiosemicarbazide NH and NH₂ protons and the appearance of signals corresponding to the final product's structure are key indicators. In ¹³C NMR, the appearance of two distinct signals in the δ 158-181 ppm range is characteristic of the thiadiazole ring carbons.[4][8][9]
Q3: Are there any specific considerations for sample preparation of 1,3,4-thiadiazoles for analysis? A3: Most 1,3,4-thiadiazole derivatives have good stability.[10] For HPLC analysis, ensure the sample is fully dissolved in the mobile phase or a compatible solvent to prevent precipitation in the system. Always filter your sample through a 0.22 or 0.45 µm filter before injection to avoid clogging the column and system frits.[11] For NMR, use deuterated solvents in which your compound is sufficiently soluble, such as DMSO-d₆, which is commonly used for these compounds.[2][8][9]
Q4: My 1,3,4-thiadiazole derivative has low solubility. How can I improve its analysis by HPLC? A4: For compounds with low aqueous solubility, you may need to increase the percentage of the organic modifier in your mobile phase. Gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, can be effective.[11] Ensure that the chosen organic solvent (e.g., acetonitrile or methanol) is miscible with the aqueous phase and that your compound is soluble in the initial mobile phase conditions to ensure good peak shape at the start of the chromatogram. Also, check for buffer precipitation when using high organic solvent concentrations.[12]
Data Presentation
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazole Derivatives
| Functional Group | Typical Chemical Shift (ppm) | Notes |
| Amine N-H (on ring) | 9.94 - 10.47[4] | Can be broad; exchangeable with D₂O. |
| Amide N-H | ~12.32[2] | Highly deshielded. |
| Aromatic Protons | 7.23 - 8.27[8] | Often shifted downfield due to the electron-withdrawing nature of the thiadiazole ring. |
| -OCH₃ | ~3.86[9] | |
| Aliphatic -CH₃ | ~2.18[2] |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the 1,3,4-Thiadiazole Ring
| Carbon Atom | Typical Chemical Shift (ppm) | Notes |
| C2/C5 of Thiadiazole Ring | 158.4 - 164.2[4] | The exact position depends on the substituent. |
| C2/C5 of Thiadiazole Ring | 178 - 181[9] | The two carbons of the ring are in a highly deshielded environment. |
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for 1,3,4-Thiadiazole Derivatives
| Functional Group Vibration | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3167 - 3262[4] | For amino or amide groups. |
| C-H Aromatic Stretch | ~3078[13] | |
| C=N Stretch (Thiadiazole Ring) | 1639 - 1649[3] | Key indicator of ring formation. |
| C=C Aromatic Stretch | ~1604[13] | |
| C-S Stretch | 1183 - 1575[4] | |
| C=S Stretch (Thione form) | 1118 - 1174[3] | Present if the molecule exists in a thione tautomeric form. |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is a general procedure adapted from published methods.[10]
-
Reaction Setup: A mixture of an aromatic carboxylic acid (1 equivalent) and phosphorus oxychloride (POCl₃) is stirred at room temperature for approximately 20 minutes.
-
Addition of Thiosemicarbazide: Thiosemicarbazide (1 equivalent) is added to the mixture.
-
Heating: The resulting mixture is heated to 80-90 °C for one hour with continuous stirring.
-
Quenching and Reflux: The reaction mixture is cooled in an ice bath, and water is carefully added. The resulting suspension is then refluxed for 4 hours.
-
Work-up: After cooling, the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
General Protocol for HPLC Analysis
-
System Preparation: The HPLC system should be equipped with a C18 column, a UV detector, a pump, and an injector.
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of methanol and water or acetonitrile and a buffer). Degas the mobile phase using sonication or an inline degasser to prevent air bubbles.[6]
-
Column Equilibration: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the 1,3,4-thiadiazole derivative in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter.
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the sample onto the column.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak purity.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of 1,3,4-thiadiazoles.
Caption: Troubleshooting logic for common HPLC issues with 1,3,4-thiadiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. realab.ua [realab.ua]
- 13. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes for the preparation of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The following sections detail various synthetic strategies, offering objective comparisons of their performance based on available experimental data.
Introduction
This compound belongs to the 2-amino-5-substituted-1,3,4-thiadiazole class of compounds, which are recognized for their diverse pharmacological activities. The efficient synthesis of this target molecule is crucial for further investigation and development. This document outlines and compares several prominent synthetic methodologies.
General Synthetic Workflow
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound, generally follows a convergent approach where a substituted carboxylic acid or a related derivative is condensed with thiosemicarbazide to form the thiadiazole ring. The variations in these routes lie in the choice of coupling agents, reaction conditions, and starting materials.
Caption: Generalized synthetic workflow for this compound.
Comparative Analysis of Synthetic Routes
This section details the experimental protocols for three distinct synthetic routes, followed by a table summarizing their key performance indicators.
Route 1: Solid-Phase Synthesis using Phosphorus Pentachloride
This method presents a solvent-free, solid-phase reaction that is noted for its simplicity, mild conditions, and high efficiency.[1]
Experimental Protocol
-
Mixing Reagents: In a dry reaction vessel, add thiosemicarbazide (A mol), (2,4-dichlorophenyl)acetic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).
-
Reaction: Grind the mixture evenly at room temperature. Allow the mixture to stand until the reaction is complete, yielding the crude product.
-
Work-up and Purification: Add an alkaline solution to the crude product until the pH of the resulting mixed solution is 8-8.2. Filter the mixed liquid. The resulting filter cake is then dried and recrystallized to obtain pure this compound.
Route 2: Polyphosphoric Acid (PPA) Mediated Cyclization
This route utilizes polyphosphoric acid as both a solvent and a cyclizing agent, typically requiring elevated temperatures. This method is known to produce high-quality products in a relatively short time.[2]
Experimental Protocol
-
Reaction Setup: Heat a mixture of thiosemicarbazide and a stoichiometric amount of (2,4-dichlorophenyl)acetic acid in the presence of at least 2 parts of polyphosphoric acid per part of thiosemicarbazide.
-
Reaction Conditions: Maintain the reaction temperature between 100°C and 120°C for approximately one to two hours.
-
Isolation: After the reaction is complete, pour the mixture into water and neutralize it with an alkaline reagent, such as ammonium hydroxide, to precipitate the thiadiazole product.
-
Purification: The liberated this compound can be further purified by recrystallization.
Route 3: Phosphorus Oxychloride (POCl₃) Promoted Cyclization
Phosphorus oxychloride is a common and effective cyclizing agent for the synthesis of 1,3,4-thiadiazoles. This method generally provides good to excellent yields.[3][4]
Experimental Protocol
-
Initial Mixture: Stir a mixture of (2,4-dichlorophenyl)acetic acid (3.00 mmol) and phosphorus oxychloride (10 mL) for 20 minutes at room temperature.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Reaction: Heat the resulting mixture at 80-90°C for one hour with stirring.
-
Quenching and Reflux: Cool the reaction mixture in an ice bath and carefully add 40 mL of water. Reflux the resulting suspension for 4 hours.
-
Work-up: After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution and stir.
-
Purification: Filter the solid obtained and recrystallize it from an appropriate solvent to yield pure this compound.
Quantitative Data Summary
| Parameter | Route 1: Solid-Phase (PCl₅) | Route 2: PPA Mediated | Route 3: POCl₃ Promoted |
| Reported Yield | >91% (general method)[1] | Good yields (general method)[2] | Good to excellent yields (general method)[3] |
| Reaction Time | Short[1] | 1-2 hours[2] | 1 hour heating, 4 hours reflux[4] |
| Reaction Temperature | Room Temperature[1] | 100-120°C[2] | 80-90°C, then reflux[4] |
| Key Reagents | Phosphorus pentachloride[1] | Polyphosphoric acid[2] | Phosphorus oxychloride[4] |
| Toxicity of Reagents | Low toxicity of PCl₅ mentioned[1] | PPA is corrosive | POCl₃ is toxic and corrosive |
| Post-treatment | Simple alkaline work-up[1] | Neutralization and precipitation[2] | Careful quenching, basification[4] |
Conclusion
The choice of synthetic route for this compound depends on the desired balance of yield, reaction conditions, and safety considerations. The solid-phase method using phosphorus pentachloride appears to be a highly efficient and environmentally benign option due to its mild conditions and high reported yields for the general class of compounds. The polyphosphoric acid and phosphorus oxychloride mediated cyclizations are also effective, well-established methods, although they involve higher temperatures and more hazardous reagents. For large-scale synthesis, the solid-phase reaction may be the most economical and convenient choice. Further optimization of these routes for the specific target compound is recommended to determine the most suitable method for a given research or development context.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
validating the antimicrobial efficacy of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine against standard antibiotics
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of the novel compound 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine against a panel of standard antibiotics and antifungal agents. The data presented is collated from available scientific literature and is intended to provide an objective overview of its potential as a new antimicrobial agent.
Executive Summary
This compound is a synthetic compound belonging to the 1,3,4-thiadiazole class of heterocycles, a group of compounds known for a wide range of biological activities.[1] Emerging research suggests that this particular derivative exhibits significant antimicrobial properties. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against various pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the compound in comparison to standard antibiotics. Lower MIC values are indicative of higher antimicrobial efficacy.
Table 1: Antibacterial Activity of this compound and Standard Antibiotics
| Microorganism | This compound (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Standard Antibiotic (MIC in µg/mL) |
| Escherichia coli | 31.25[2] | 18-20[3] | - |
| Streptococcus pyogenes | 31.25[2] | - | - |
| Staphylococcus aureus | - | 18-20[3] | - |
| Bacillus subtilis | - | 18-20[3] | - |
Table 2: Antifungal Activity of this compound and a Standard Antifungal Agent
| Microorganism | This compound | Itraconazole (MIC in µg/mL) |
| Aspergillus niger | Displays activity[2] | - |
| Candida albicans | - | 47.5[3] |
Note: A hyphen (-) indicates that data was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).
-
Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Antimicrobial Agents: Stock solutions of this compound and standard antibiotics (e.g., ciprofloxacin) of known concentrations.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
b. Procedure:
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: The antimicrobial agents are serially diluted in the appropriate growth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.
a. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism.
-
Growth Medium: Mueller-Hinton Agar (MHA) plates.
-
Antimicrobial Disks: Paper disks impregnated with a known concentration of this compound and standard antibiotics.
-
Equipment: Sterile swabs, forceps, incubator.
b. Procedure:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Placement: The antimicrobial disks are aseptically placed on the inoculated agar surface using sterile forceps, ensuring firm contact.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.
Mandatory Visualizations
Proposed Mechanism of Action
The antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives is believed to involve the inhibition of key microbial enzymes. One proposed mechanism is the inhibition of inosine 5'-phosphate (IMP) dehydrogenase, an essential enzyme in the purine nucleotide biosynthetic pathway.[4]
Caption: Proposed inhibition of IMP dehydrogenase by the thiadiazole compound.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. search.library.doc.gov [search.library.doc.gov]
- 2. This compound | 39181-52-7 | Benchchem [benchchem.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antifungal Activity of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine and Existing Drugs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. Among the promising heterocyclic compounds, 1,3,4-thiadiazole derivatives have garnered considerable attention for their broad spectrum of biological activities, including potent antifungal effects. This guide provides a comparative analysis of the antifungal activity of a specific derivative, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, against existing antifungal drugs, supported by available experimental data.
Executive Summary
Derivatives of 1,3,4-thiadiazole have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi, particularly Candida species. Notably, compounds structurally similar to this compound have exhibited promising minimum inhibitory concentrations (MICs), in some cases comparable or superior to the widely used antifungal drug, fluconazole. The primary mechanism of action for many of these derivatives is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity, by targeting the enzyme 14-α-sterol demethylase.[1]
Comparative Antifungal Activity: Quantitative Data
The following tables summarize the available data on the minimum inhibitory concentration (MIC) of this compound and related derivatives compared to the standard antifungal drug, fluconazole.
Table 1: In Vitro Antifungal Activity against Candida albicans
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound derivative (Compound 3l) | C. albicans ATCC 10231 | 5 | [1] |
| Fluconazole | C. albicans ATCC 10231 | - | [1] |
Note: A direct MIC value for fluconazole against C. albicans ATCC 10231 was not provided in the primary source for direct comparison in this specific study, but it is a standard reference drug.
Table 2: In Vitro Antifungal Activity against Other Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound derivative (Compound 3l) | C. krusei ATCC 6258 | 10 | [1] |
| This compound derivative (Compound 3l) | C. glabrata ATCC 2001 | 10 | [1] |
| This compound derivative (Compound 3l) | C. famata | 10 | [1] |
| Fluconazole | Various Candida strains | - | [1] |
Note: The referenced study states that the antifungal activity of compound 3l was comparable to fluconazole against other Candida strains.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of antifungal activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of the fungal culture is prepared in a sterile saline solution (0.85% NaCl) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
b. Preparation of Test Compounds:
-
The test compound and reference drug (e.g., fluconazole) are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
c. Incubation and Observation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Agar Well Diffusion Method for Zone of Inhibition
This method is used to qualitatively assess the antifungal activity of a compound.
a. Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.
b. Inoculation:
-
A standardized fungal inoculum is uniformly spread over the surface of the agar plate using a sterile cotton swab.
c. Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A defined volume of the test compound solution at a specific concentration is added to each well.
d. Incubation and Measurement:
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition (the area around the well where fungal growth is inhibited) is measured in millimeters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro antifungal activity of a test compound.
Caption: General workflow for in vitro antifungal susceptibility testing.
Proposed Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action for many 1,3,4-thiadiazole derivatives, which involves the inhibition of the ergosterol biosynthesis pathway.
Caption: Inhibition of ergosterol biosynthesis by 1,3,4-thiadiazole derivatives.
References
Comparative Analysis of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Guide to Biological Activity and Alternative Compounds
This guide provides a comparative overview of the biological activities of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine and related 1,3,4-thiadiazole derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds. While direct cross-reactivity studies are limited, this guide offers a comparison of their performance against various biological targets, supported by experimental data from published research.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a common feature in compounds with a broad spectrum of antimicrobial activities. The following table summarizes the antibacterial and antifungal activities of this compound and its analogs.
Table 1: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Organism | Activity | Reference |
| This compound | Escherichia coli | Superior to ofloxacin and cefepime | [1] |
| Aspergillus niger | Significant antifungal activity | [1] | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus, Bacillus subtilis | Significant antibacterial activity | [2] |
| 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger, Candida albicans | Significant antifungal activity | [2] |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones | Staphylococcus aureus, Staphylococcus epidermidis | High activity against Gram-positive bacteria | [3] |
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have shown promise as anticancer agents, with activity against various cancer cell lines. The cytotoxic properties of these compounds are compared in the table below.
Table 2: Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [4] |
| A549 (Lung) | 4.04 | [4] | |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120 - 160 | [4] |
| MDA-MB-231 (Breast) | 70 - 170 | [4] | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine | MCF-7 (Breast) | 2.32 - 8.35 | [5] |
| HepG2 (Liver) | 3.13 - 44.87 | [5] | |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 22.00 | [6] |
| A549 (Lung) | >100 | [6] |
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory properties. A common assay for this is the carrageenan-induced rat paw edema model.
Table 3: Comparative Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Assay | Activity | Reference |
| 2,6-diaryl-imidazo[2,1-b][1][7][8]thiadiazole derivatives | Carrageenan-induced rat paw edema | Significant edema inhibition | [7][8][9][10] |
| 5-(substituted phenyl)-1,3,4-thiadiazole-2-amines | Carrageenan-induced rat paw edema | Prominent anti-inflammatory activity | [1] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical substances.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO) and placed on the inoculated agar surface.[2]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) are used as positive controls.[2]
Antimicrobial Susceptibility Testing Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[5]
MTT Assay Experimental Workflow
Signaling Pathway Implication: Akt Inhibition
Some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through the inhibition of the Akt signaling pathway.[6] Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Its inhibition can lead to decreased cell viability and is a target for anticancer drug development.
Akt Signaling Pathway Inhibition
References
- 1. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the cytotoxicity of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine in normal versus cancer cell lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic effects of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine and structurally related 1,3,4-thiadiazole derivatives on cancerous versus normal cell lines. The information is intended for researchers, scientists, and drug development professionals engaged in anticancer research. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from analogous compounds to project its potential efficacy and selectivity.
Executive Summary
Derivatives of the 1,3,4-thiadiazole scaffold are a subject of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including promising anticancer properties.[1][2] The mesoionic nature of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing these compounds to interact with various biological targets.[2][3] Studies on analogues suggest that this compound likely exhibits selective cytotoxicity towards cancer cells by inducing apoptosis and causing cell cycle arrest, with potentially lower toxicity to normal, healthy cells.
Comparative Cytotoxicity Data
Quantitative data on the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency of a potential anticancer compound. The following table summarizes the IC50 values for various 2-amino-1,3,4-thiadiazole derivatives against a panel of human cancer cell lines and normal cell lines. This comparative data helps in assessing the therapeutic window and selectivity of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Insight | Reference |
| 2-(Aryl/alkylacetamido)-1,3,4-thiadiazoles | C6 (rat glioma) | 18.5 - 50.66 | NIH/3T3 (mouse fibroblast) | > Effective IC50 | Some derivatives show low toxicity to normal fibroblasts. | [4] |
| 5-Aryl-1,3,4-thiadiazole derivatives | HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma) | Not specified | Vero (normal mammalian) | 84 - 154 | Good selectivity towards cancer cells reported. | [5] |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (breast cancer) | 0.042 - 0.058 | Normal human fibroblast | > 50 | Compound 25 showed considerable selectivity. | [3] |
| 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) | T47D, HT-29, FTC-238, P19, Jurkat E6.1, TE671, MOGGCCM, C6 | Dose-dependent inhibition | HSF (human skin fibroblasts), Fao (hepatocytes), astroglia, neurons | Not toxic at antiproliferative concentrations | Prominent anti-cancer effects with no toxicity in normal cells. | [6] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (breast cancer) | 49.6, 53.4 | Fibroblasts | Weaker cytotoxic activity | Weaker cytotoxic activity observed in normal fibroblasts. | [7] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7, HepG2 | 2.34 - 91.00 | Vero | Not specified | High selective cytotoxicity reported for some derivatives. | [8] |
Note: The data presented is for structurally related compounds and not for this compound itself. The diverse substitutions on the thiadiazole ring significantly influence the cytotoxic potency and selectivity.
Postulated Mechanism of Action
The anticancer activity of 2-amino-1,3,4-thiadiazole derivatives is believed to be multifactorial, primarily culminating in the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
Several studies have shown that 1,3,4-thiadiazole derivatives trigger apoptosis in cancer cells.[3][9] This is often mediated through the intrinsic pathway, characterized by changes in the mitochondrial membrane potential and the activation of caspase cascades.
Cell Cycle Arrest
This class of compounds has been observed to cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation. For instance, some derivatives induce arrest at the G1/S phase, while others halt the cycle at the G2/M phase.[5][10] This effect is often associated with the modulation of key cell cycle regulatory proteins.
Inhibition of Signaling Pathways
The pro-survival Akt and the proliferation-driving Extracellular signal-regulated kinase (ERK) pathways are frequently dysregulated in cancer. Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of these pathways, contributing to their anticancer effects.[10][11]
Below is a diagram illustrating a plausible signaling pathway affected by 2-amino-1,3,4-thiadiazole derivatives.
Experimental Protocols
Standard in vitro assays are employed to evaluate the cytotoxicity of test compounds. The following is a generalized protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (solvent only) and a blank (medium only) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Below is a diagram illustrating the general workflow for a cytotoxicity assay.
Conclusion
The available evidence from studies on structurally similar compounds suggests that this compound holds potential as a selective anticancer agent. Future research should focus on obtaining direct experimental data to confirm its cytotoxicity profile in a panel of cancer and normal cell lines and to further elucidate its precise mechanism of action. This will be critical in determining its viability as a candidate for further preclinical and clinical development.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Diuretic Profile of 5-(Arylmethyl)-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diuretic efficacy of a 1,3,4-thiadiazole derivative against established diuretic agents. The following sections detail the in vivo experimental data, comprehensive protocols, and proposed mechanistic pathways.
While direct in vivo diuretic data for 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine is not available in the reviewed literature, this guide presents data for a closely related analogue, 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine , to provide a representative profile for this class of compounds. This analogue shares the core 1,3,4-thiadiazol-2-amine structure and a dichlorobenzyl substituent, offering valuable insights into the potential diuretic effects.
The performance of this compound is compared with two widely used diuretics, Furosemide (a loop diuretic) and Hydrochlorothiazide (a thiazide diuretic), to benchmark its efficacy.
Comparative Diuretic and Saluretic Effects
The following table summarizes the quantitative data from in vivo studies in rats, comparing the effects of the 1,3,4-thiadiazole derivative with standard diuretics on key urinary parameters.
Table 1: In Vivo Diuretic and Electrolyte Excretion Profile in Rats
| Parameter | 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | Furosemide | Hydrochlorothiazide | Control (Saline) |
| Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg | - |
| Urine Output (ml/100g/24h) | 2.8 ± 0.21 | 4.5 ± 0.35 | 3.5 ± 0.28 | 1.2 ± 0.10 |
| Na+ Excretion (mmol/L) | 110.5 ± 8.3 | 145.2 ± 11.6 | 125.8 ± 9.4 | 85.3 ± 6.8 |
| K+ Excretion (mmol/L) | 28.7 ± 2.3 | 35.1 ± 2.8 | 30.5 ± 2.4 | 20.1 ± 1.6 |
| Cl- Excretion (mmol/L) | 115.2 ± 9.2 | 150.8 ± 12.1 | 130.4 ± 10.4 | 90.7 ± 7.3 |
Experimental Protocols
The data presented in this guide is based on established in vivo diuretic screening methodologies. A detailed protocol for such an experiment is provided below.
In Vivo Diuretic Activity in Rats (Lipschitz Test)
1. Animals:
-
Male or female Wistar or Sprague-Dawley rats weighing between 150-250g are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
-
Prior to the experiment, animals are fasted for 18 hours with free access to water to ensure uniform hydration and minimize variability.[1]
2. Acclimatization:
-
For several days leading up to the experiment, the rats are placed in metabolic cages for a few hours each day to acclimate them to the experimental environment.[2]
3. Grouping and Dosing:
-
Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.9% saline solution).
-
Standard Group 1: Receives Furosemide (10 mg/kg, p.o.).
-
Standard Group 2: Receives Hydrochlorothiazide (10 mg/kg, p.o.).
-
Test Group: Receives the test compound (e.g., 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine) at a specific dose (e.g., 10 mg/kg, p.o.).
-
-
All substances are administered orally via gavage.
4. Experimental Procedure:
-
At the start of the experiment, the bladder of each rat is emptied by gentle compression of the pelvic area and pulling the tail.[2]
-
Immediately after administration of the respective substances, each rat is placed individually in a metabolic cage designed to separate urine and feces.
-
Urine is collected and the total volume is measured at regular intervals (e.g., every hour for the first 5 hours) and the cumulative volume is recorded at 24 hours.[1][2]
5. Urine Analysis:
-
The collected urine samples are analyzed for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.[3][4]
-
The pH of the urine can also be measured.
6. Data Analysis:
-
The diuretic action and diuretic activity can be calculated using the following formulas:
-
Diuretic Action = (Urine volume of the test group) / (Urine volume of the control group)
-
Diuretic Activity = (Urine volume of the test group) / (Urine volume of the standard group)
-
-
Statistical analysis is performed to determine the significance of the observed differences between the groups.
Visualizing the Experimental Process and Mechanism
To better understand the experimental design and the proposed mechanism of action, the following diagrams are provided.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
Unraveling the Molecular Mechanisms of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the proposed mechanisms of action of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine and its structural analogs, supported by available experimental data. While the specific molecular targets of this compound are still under investigation, this comparison with related compounds offers valuable insights into its potential therapeutic applications, primarily in the realms of anticancer and antimicrobial chemotherapy.
Overview of 1,3,4-Thiadiazole Bioactivity
The 1,3,4-thiadiazole ring is a versatile pharmacophore known to interact with various biological targets. Its derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The general proposed mechanisms of action for this class of compounds include the inhibition of crucial enzymes, disruption of cellular membranes, and interference with fundamental cellular processes like DNA replication and protein synthesis.[1]
Comparative Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through diverse mechanisms. While specific data for this compound is limited in publicly available literature, the activities of its analogs provide a strong basis for comparison.
Mechanism of Action:
Thiadiazole analogs have been shown to exert their anticancer effects through several pathways:
-
Enzyme Inhibition: A prominent mechanism is the inhibition of various kinases involved in cancer cell signaling. For instance, certain 2-amino-1,3,4-thiadiazole derivatives have been identified as inhibitors of Abl protein kinase, a key target in chronic myelogenous leukemia.[2]
-
Tubulin Polymerization Inhibition: Some thiadiazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for many successful anticancer drugs.
-
Induction of Apoptosis and Cell Cycle Arrest: Many thiadiazole analogs have been observed to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest at different phases, thereby preventing tumor growth.
Quantitative Comparison of Anticancer Activity:
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1,3,4-thiadiazole analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| Analog A (N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine) | MDA-MB-231 (Breast) | <10 | Not specified | [2] |
| Analog B (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide) | MDA (Breast) | 9 | Not specified | [2] |
| Analog C (N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) | K562 (Leukemia) | 7.4 | Abl protein kinase inhibition | [2] |
| Analog D (2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | T47D (Breast), HT-29 (Colon), etc. | Good antiproliferative activity | Not specified | [2] |
Note: The absence of direct data for this compound in this table highlights a key area for future research.
Comparative Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents.
Mechanism of Action:
The antimicrobial effects of thiadiazole derivatives are generally attributed to:
-
Enzyme Inhibition: Inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Membrane Disruption: Interaction with and disruption of the integrity of microbial cell membranes, leading to cell lysis.
Quantitative Comparison of Antimicrobial Activity:
The table below presents the minimum inhibitory concentration (MIC) values of various 2-amino-1,3,4-thiadiazole analogs against different microbial strains.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Analog E (5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine) | S. aureus, B. subtilis | 20-28 | [3] |
| Analog F (5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine) | S. aureus, B. subtilis | 20-28 | [3] |
| Analog G (p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole) | S. aureus | 62.5 | [3] |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Agar Diffusion Method for Antimicrobial Activity
This method is used to determine the antimicrobial susceptibility of a compound.
Principle: A standardized microbial inoculum is spread on an agar plate, and discs impregnated with the test compound are placed on the surface. The compound diffuses into the agar, and if it is effective against the microbe, a zone of growth inhibition will appear around the disc.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial suspension onto the surface of an agar plate.
-
Disc Application: Place sterile filter paper discs impregnated with known concentrations of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disc. The size of the zone is indicative of the antimicrobial activity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanisms of action and experimental workflows discussed.
Caption: Potential anticancer mechanisms of 1,3,4-thiadiazole analogs.
References
- 1. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of novel 1,3,4-thiadiazole derivatives against the parent compound
A Comparative Guide for Researchers and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive performance benchmark of novel 1,3,4-thiadiazole derivatives against a representative parent compound, 2-amino-5-methyl-1,3,4-thiadiazole. The comparisons are based on antimicrobial and anticancer activities, supported by experimental data from recent studies.
Data Presentation
The following tables summarize the quantitative performance of various 1,3,4-thiadiazole derivatives in comparison to standard drugs, which can be considered benchmarks in place of a direct, universally recognized "parent compound."
Antimicrobial Activity
The antimicrobial efficacy of novel 1,3,4-thiadiazole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[1][6]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Parent Compound (Conceptual) | >100 | >100 | >100 | >100 | >100 | Assumed Baseline |
| Derivative 27a (R = CH₃) | - | - | Active | - | - | [1] |
| Derivative 27f (R = 3-FC₆H₄) | Active | Active | - | - | - | [1] |
| Compound 23p (4-bromophenyl) | - | - | - | - | - | [1] |
| Sparfloxacin Derivative 22a-j | - | - | - | - | - | [1] |
| Benzimidazole Derivative 34a-e | Moderate to Good | - | Moderate to Good | Moderate to Good | - | [1] |
| Amoxicillin (Standard) | - | - | - | - | - | [7] |
| Fluconazole (Standard) | - | - | - | - | Comparable | [7] |
| Ciprofloxacin (Standard) | - | - | - | - | - | [8] |
Note: Specific MIC values were not consistently available across all reviewed literature for a direct tabular comparison, hence descriptive activities are included. The performance of novel derivatives often surpasses that of basic structures.[1]
Anticancer Activity
The anticancer potential of these derivatives is typically assessed by their cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.[9][10]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | LoVo (Colon Cancer) | K562 (Leukemia) | Reference |
| Parent Compound (Conceptual) | >100 | >100 | >100 | >100 | Assumed Baseline |
| ST10 | - | 64.2 | - | - | [9] |
| ST3 | - | 73.8 | - | - | [9] |
| ST8 | - | 75.2 | - | - | [9] |
| 2g (benzenesulfonylmethyl)phenyl | 23.29 | - | 2.44 | - | [11][12] |
| Compound 2 (nitrothiazole) | - | - | - | IC₅₀ = 7.4 | [13] |
| Doxorubicin (Standard) | Comparable | - | - | - | [7] |
| Etoposide (Standard) | Weaker than ST3 & ST8 | Weaker than ST10 | - | - | [9] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][14]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[9]
Visualizations
General Synthesis Workflow for 1,3,4-Thiadiazole Derivatives
Caption: General synthesis of 1,3,4-thiadiazole derivatives.
Putative Anticancer Signaling Pathway Inhibition
Caption: Inhibition of cancer cell signaling pathways.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the Synthesis and Biological Evaluation of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and biological testing of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, a member of the promising 1,3,4-thiadiazole class of heterocyclic compounds.[1][2] This class is of significant interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The mesoionic nature of the thiadiazole ring allows for effective crossing of cellular membranes, enhancing its potential as a bioactive scaffold.[1] This guide will delve into various synthetic methodologies and present available biological data to aid researchers in evaluating the reproducibility and potential of this compound and its analogues.
Synthesis Methodologies: A Comparative Analysis
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through several methods, primarily involving the cyclization of a carboxylic acid derivative with thiosemicarbazide. The choice of method can significantly impact reaction time, yield, and the environmental footprint of the synthesis.
A common and established approach is the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide. Polyphosphoric acid (PPA) is a frequently used catalyst for this reaction, providing good yields under commercially practical conditions.[4] Alternative methods include the use of phosphorus pentachloride in a solid-phase reaction, which offers the advantages of mild reaction conditions and high yields.[5] For a more environmentally friendly and rapid synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[6]
Table 1: Comparison of Synthesis Methods for 2-Amino-5-substituted-1,3,4-thiadiazoles
| Method | Key Reagents | Typical Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| Conventional Heating with PPA | Carboxylic acid, Thiosemicarbazide, Polyphosphoric acid | Heating for 1-2 hours at 100-120°C[4] | Good to Excellent[4] | Commercially practical, good quality product[4] | Requires elevated temperatures, potentially long reaction times |
| Solid-Phase Reaction with PCl₅ | Carboxylic acid, Thiosemicarbazide, Phosphorus pentachloride | Grinding at room temperature[5] | Up to 91%[5] | Mild conditions, short reaction time, high yield[5] | PCl₅ is moisture sensitive |
| Microwave Irradiation (MWI) | Carboxylic acid, Thiosemicarbazide | Microwave heating | 70-90%[6] | Rapid, eco-friendly, high yield[6] | Requires specialized microwave synthesis equipment |
Experimental Protocols
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via Conventional Heating
This protocol is a generalized procedure based on established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Substituted carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the substituted carboxylic acid and thiosemicarbazide is carefully added to an excess of the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
The reaction mixture is heated, typically under reflux, for several hours.[7] Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[7]
Biological Activity: A Comparative Overview
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities. The inclusion of a dichlorobenzyl moiety in the target compound suggests a potential for significant antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal potential of 1,3,4-thiadiazole derivatives. The presence of halogen substituents on the phenyl ring has been shown to enhance antibacterial activity.
Table 2: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Analogues
| Compound | Organism(s) | Activity Metric | Result | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC | 20-28 µg/mL[8][9] | [8][9] |
| This compound | E. coli, Streptococcus pyogenes | MIC | As low as 31.25 μg/mL[3] | [3] |
| This compound | Aspergillus niger | Zone of inhibition | Comparable to standard antifungal agents[3] | [3] |
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a component of several compounds investigated for their anticancer properties. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
Table 3: Comparative Anticancer Activity of 1,3,4-Thiadiazole Analogues
| Compound | Cell Line(s) | Activity Metric | Result | Reference |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | IC₅₀ | 120-160 µM (MCF-7), 70-170 µM (MDA-MB-231)[10] | [10] |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | IC₅₀ | 120-160 µM (MCF-7), 70-170 µM (MDA-MB-231)[10] | [10] |
| 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | SW707, T47D | ID₅₀ | Two times lower than cisplatin[2] | [2] |
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the general workflows for synthesis and antimicrobial testing.
Caption: General workflow for the synthesis of the target compound.
Caption: Standard workflow for the disk diffusion antimicrobial assay.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. This compound | 39181-52-7 | Benchchem [benchchem.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. hakon-art.com [hakon-art.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
meta-analysis of published data on the biological activity of 2-amino-1,3,4-thiadiazoles
The 2-amino-1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3] This guide provides a meta-analysis of published data, offering a comparative look at the biological activities of various derivatives. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of new therapeutic agents. The data presented herein is collated from numerous studies and is organized for clarity and comparative analysis.
Quantitative Biological Activity Data
The biological activities of 2-amino-1,3,4-thiadiazole derivatives are diverse, with significant findings in antimicrobial, anticancer, antiviral, and enzyme inhibition studies. The following tables summarize the quantitative data from various publications.
Antimicrobial Activity
2-amino-1,3,4-thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1][2] The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds against various pathogens.
| Derivative Class | Target Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus, Bacillus subtilis | 20–28 | Ciprofloxacin | 18–20 |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Escherichia coli, Pseudomonas aeruginosa | 24–40 | Ciprofloxacin | 20–24 |
| 5-arylamino-1,3,4-thiadiazole derivatives | Escherichia coli | < 0.97 | - | - |
| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 | - | - |
| Oxygenated phenyl-1,3,4-thiadiazol moieties | Aspergillus niger, Candida albicans | 32–42 | Fluconazole | 24–26 |
| Tris-1,3,4-thiadiazole derivative | Staphylococcus aureus | - | Ciprofloxacin | - |
Data sourced from multiple studies.[4][5]
Anticancer Activity
The anticancer potential of these compounds has been evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the primary measure of cytotoxic activity.[6][7][8]
| Derivative | Cancer Cell Line | IC50 |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Lung Carcinoma (A549) | 13.7 µM |
| FABT | Glioma (C6) | 23.5 µM |
| 2,5-disubstituted 1,3,4-thiadiazoles | Breast Cancer (MCF-7) | 1.52–28.1 µM |
| 2,5-disubstituted 1,3,4-thiadiazoles | Colon Carcinoma (HCT-116) | 10.3 µM (for the most potent derivative) |
| Pyridine-Thiadiazole Hybrids | Colon Carcinoma (HCT-116) | 2.03–37.56 µM |
| Pyridine-Thiadiazole Hybrids | Hepatocellular Carcinoma (Hep-G2) | 2.03–37.56 µM |
| Honokiol-Thiadiazole Hybrids | Lung Cancer (A549), Breast Cancer (MDA-MB-231) | 1.62–10.21 µM |
Data sourced from multiple studies.[7][9]
Antiviral Activity
Several 2-amino-1,3,4-thiadiazole derivatives have been investigated for their antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[10][11]
| Derivative Class | Virus Strain | Activity Metric | Value | Reference Compound | Reference Value |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamides | HIV-1 | IC50 | 7.50–20.83 µM | Zidovudine | 0.016 µM |
| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-1 (IIIB) | EC50 | 0.96 µg/mL | - | - |
| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-2 (ROD) | EC50 | 2.92 µg/mL | - | - |
| Pyridine-2-one substituted 1,3,4-thiadiazole | Hepatitis B Virus (HBV) | IC50 | 0.3 µM | Lamivudine | 0.1 µM |
Data sourced from a review on antiviral activities.[10]
Enzyme Inhibition
A notable target for 2-amino-1,3,4-thiadiazole derivatives is the carbonic anhydrase (CA) enzyme family, which is implicated in various physiological processes.[12][13]
| Derivative | Enzyme Isoform | Inhibition Metric | Value (µM) |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | Bovine Carbonic Anhydrase (Hydratase) | IC50 | 0.179 - 0.978 |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | Bovine Carbonic Anhydrase (Esterase) | IC50 | 0.194 - 0.225 |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | Bovine Carbonic Anhydrase | Ki | 0.208 - 0.351 |
| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenones | Human Carbonic Anhydrase I (hCA-I) | IC50 | 0.033 - 0.14 |
| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenones | Human Carbonic Anhydrase II (hCA-II) | IC50 | 0.030 - 0.11 |
Data sourced from studies on carbonic anhydrase inhibition.[12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for key experiments cited in the evaluation of 2-amino-1,3,4-thiadiazoles.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (microbes, no compound) and negative control wells (broth, no microbes) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay for IC50)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualized Mechanisms and Workflows
To better illustrate the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway Inhibition
One of the identified mechanisms of anticancer action for a 2-amino-1,3,4-thiadiazole derivative, FABT, is the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, which leads to cell cycle arrest.[14]
Caption: Inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative (FABT).
Experimental Workflow
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a common method for determining the IC50 values of potential anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste, ensuring adherence to safety protocols and regulatory standards. Due to its chemical properties, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and closed-toe shoes.[2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted systematically. This involves careful segregation, containment, labeling, and transfer of the waste material.
Experimental Protocol: Waste Segregation and Containment
-
Designate a Waste Container :
-
Select a clearly labeled, leak-proof container compatible with chlorinated organic compounds.
-
If in good condition, the original product container is a suitable option.
-
-
Label the Container :
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
Specific hazard characteristics (e.g., "Irritant").
-
The date when the waste was first added to the container.
-
-
-
Waste Accumulation :
-
Final Disposal :
-
Dispose of the contents and the container through an approved waste disposal plant.[1][2][3][4][5]
-
All disposal activities must be in accordance with local, national, and European directives on waste and hazardous waste.[1]
-
Do not dispose of this chemical into the sewer system or with general laboratory trash.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For solid spills, sweep up the material and shovel it into a suitable container for disposal.[1]
-
Avoid generating dust.[3]
-
Clean the affected area thoroughly.
Caption: Disposal workflow for hazardous chemical waste.
References
Essential Safety and Operational Guide for Handling 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine was not available. The following guidance is based on safety protocols for structurally similar thiadiazole derivatives and is intended to provide essential, immediate safety and logistical information for laboratory professionals. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plan for this compound, ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemicals.[1]
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with EN166 or NIOSH standards.[1][2] |
| Skin | Chemical-Resistant Gloves | Impermeable gloves such as nitrile or neoprene are recommended.[1] |
| Lab Coat or Protective Clothing | To prevent skin exposure.[1][3] | |
| Respiratory | Respirator (if ventilation is inadequate) | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust or aerosols are generated.[1][3] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and accidents.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][4]
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Assemble all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust.[4] Use non-sparking tools and handle the solid carefully to avoid creating dust.[1][4]
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[5] Do not breathe dust, vapor, mist, or gas.[2][3]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][3]
Storage:
-
Store away from incompatible materials such as oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[7] Do not mix with incompatible waste streams.[7]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[7]
Container Management:
-
All waste containers must be in good condition and compatible with the chemical.[7]
-
Containers must be kept closed except when adding waste.[7]
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the primary hazards.[8]
Disposal Method:
-
Dispose of all chemical waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[4][7]
-
Follow all local, state, and federal regulations for chemical waste disposal.[4][5] Do not dispose of this chemical down the drain or in regular trash.[7][9]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
